molecular formula C19H24N10O B225799 NSC 109555 CAS No. 13284-07-6

NSC 109555

货号: B225799
CAS 编号: 13284-07-6
分子量: 408.5 g/mol
InChI 键: HCAQGQIHBFVVIX-LYXAAFRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacetyldiphenylurea bisguanylhydrazone (also known as NSC 109555) is a bis-guanylhydrazone compound identified as a novel, specific chemotype for inhibiting Checkpoint kinase 2 (Chk2) . This small molecule inhibitor acts by competitively binding to the ATP-binding pocket of the Chk2 catalytic domain, effectively blocking its kinase activity . Chk2 is a central serine/threonine kinase in the DNA damage response pathway, activated by genomic instability and ATM-mediated phosphorylation; its inhibition can protect normal cells or sensitize p53-deficient cancer cells to DNA-damaging agents, providing a potential strategy for combination cancer therapy . The potency of this compound is comparable to other known Chk2 inhibitors like debromohymenialdisine (DBH) and represents a promising starting point for developing more potent and selective therapeutic agents . Earlier studies also noted its interaction with DNA and antileukemic properties, highlighting a long-standing research interest in this compound class . This product is intended for research purposes to further elucidate the DNA damage response pathway and explore novel oncology treatment mechanisms. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

13284-07-6

分子式

C19H24N10O

分子量

408.5 g/mol

IUPAC 名称

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea

InChI

InChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+

InChI 键

HCAQGQIHBFVVIX-LYXAAFRTSA-N

手性 SMILES

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C

规范 SMILES

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C

物理描述

Insoluble in water. (NTP, 1992)

溶解度

Insoluble (NTP, 1992)

同义词

4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone)
4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone)
DDUG
diacetyldiphenylurea bisguanylhydrazone
diacetyldiphenylurea bisguanylhydrazone, dihydrochloride
NSC 109555
NSC-109555
NSC109555

产品来源

United States

Foundational & Exploratory

NSC 109555: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555, a bis-guanylhydrazone compound, has been identified as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, cellular effects, and its synergistic potential with chemotherapeutic agents. Quantitative data from key studies are summarized, and detailed experimental protocols for foundational assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[1] The crystal structure of this compound in complex with the catalytic domain of Chk2 confirms its binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates.[2]

Kinase Selectivity and Potency

This compound exhibits high potency for Chk2 with a reported IC50 value of approximately 200-240 nM in cell-free kinase assays.[2] Its selectivity for Chk2 over the related kinase Chk1 is a key feature, with an IC50 for Chk1 being significantly higher (>10 µM). However, it can inhibit other kinases at higher concentrations.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

KinaseIC50 (nM)
Chk2200 - 240
Chk1>10,000

Data compiled from multiple sources.

Cellular Effects and Synergistic Activity

In cellular contexts, this compound has been shown to inhibit Chk2 autophosphorylation and the phosphorylation of its substrates.[1] A significant area of investigation has been its ability to potentiate the cytotoxic effects of DNA-damaging agents, such as gemcitabine, particularly in pancreatic cancer cell lines.[3]

Potentiation of Gemcitabine-Induced Apoptosis

The combination of this compound and gemcitabine leads to a synergistic increase in apoptotic cell death.[3] This is evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Mechanistically, this compound prevents the gemcitabine-induced phosphorylation of Chk2, thereby abrogating the DNA damage checkpoint and pushing the cells towards apoptosis.[3]

Induction of Reactive Oxygen Species (ROS)

The synergistic cytotoxicity of the this compound and gemcitabine combination is also linked to a significant increase in intracellular reactive oxygen species (ROS).[3] The elevated ROS levels contribute to the induction of apoptosis. This effect can be reversed by treatment with antioxidants like N-acetyl cysteine (NAC), highlighting the critical role of oxidative stress in the synergistic mechanism.[3]

Signaling Pathways

The mechanism of action of this compound, particularly in combination with gemcitabine, involves the modulation of key signaling pathways related to DNA damage response and cell death.

DNA_Damage_Response cluster_0 DNA Damage (e.g., Gemcitabine) cluster_1 ATM/Chk2 Pathway cluster_2 Apoptosis Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates ROS Increased ROS DNA_Damage->ROS Chk2 Chk2 ATM->Chk2 phosphorylates (activates) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk2->CellCycleArrest Apoptosis Apoptosis Chk2->Apoptosis prevents NSC109555 This compound NSC109555->Chk2 inhibits NSC109555->ROS enhances ROS->Apoptosis

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

Chk2 Kinase Inhibition Assay (In Vitro)

This protocol is adapted from methodologies used in the initial characterization of Chk2 inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Fluorescently labeled Chk2 substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM Na3VO4, 2 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • Fluorescence polarization reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the Chk2 enzyme and the fluorescently labeled substrate peptide diluted in kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at room temperature for 2 hours.

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution containing EDTA).

  • Measure the fluorescence polarization to determine the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Chk2, Substrate, ATP, this compound) B Dispense Chk2 and Substrate into 384-well plate A->B C Add this compound dilutions B->C D Initiate reaction with ATP C->D E Incubate at RT for 2h D->E F Stop Reaction E->F G Read Fluorescence Polarization F->G H Calculate IC50 G->H

Figure 2. Workflow for the in vitro Chk2 kinase inhibition assay.
Cellular Apoptosis Assay (Annexin V/PI Staining)

This protocol is a generalized procedure for assessing apoptosis by flow cytometry, based on common laboratory practices.[4][5][6][7]

Objective: To quantify the induction of apoptosis in pancreatic cancer cells treated with this compound and/or gemcitabine.

Materials:

  • Pancreatic cancer cell line (e.g., MIA PaCa-2)

  • Cell culture medium and supplements

  • This compound

  • Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound alone, gemcitabine alone, the combination of both, or vehicle (DMSO) as a control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Intracellular ROS Detection Assay (H2DCFDA)

This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe H2DCFDA, based on established methods.[8][9][10][11][12]

Objective: To measure the change in intracellular ROS levels in cells treated with this compound and/or gemcitabine.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Gemcitabine

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

  • PBS or other suitable buffer

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry) and allow them to attach.

  • Treat the cells with the compounds of interest for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with H2DCFDA (typically 5-10 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add back complete medium or PBS.

  • Immediately measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity corresponds to an increase in intracellular ROS.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response. Its mechanism of action as a potent and selective ATP-competitive inhibitor of Chk2 is well-characterized. The synergistic potentiation of gemcitabine-induced apoptosis through the abrogation of the G2/M checkpoint and the induction of ROS highlights a promising therapeutic strategy for further investigation. The provided protocols and diagrams serve as a guide for researchers aiming to explore the multifaceted activities of this compound. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential.

References

NSC 109555: A Technical Guide to its Function as a Checkpoint Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response pathway, making it a compelling target for cancer therapy.[4][5] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Function: Inhibition of Checkpoint Kinase 2

This compound functions as a highly selective inhibitor of Chk2.[1][3][4] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain, thereby preventing the phosphorylation of its downstream substrates.[4] This ATP-competitive inhibition is reversible.[3]

Quantitative Inhibition Data

The inhibitory activity of this compound against Chk2 and other kinases has been quantified, demonstrating its selectivity.

Kinase TargetIC50 (nM)
Chk2 (cell-free kinase assay)200[1][2]
Chk2 (Histone H1 phosphorylation)240[1][2]
Brk210[1][2]
c-Met6,000[1][2]
IGFR7,400[1][2]
LCK7,100[1][2]
Chk1> 10,000[3]

Mechanism of Action in the ATM-Chk2 Signaling Pathway

Upon DNA damage, particularly double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. ATM then phosphorylates and activates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound exerts its effect by directly inhibiting the kinase activity of Chk2, thereby disrupting this signaling cascade.

ATM_Chk2_Pathway DNA_damage DNA Double-Strand Breaks ATM ATM (activated) DNA_damage->ATM activates Chk2 Chk2 (inactive) ATM->Chk2 phosphorylates Chk2_active Chk2 (active) Downstream Downstream Targets (e.g., p53, Cdc25A) Chk2_active->Downstream phosphorylates NSC109555 This compound NSC109555->Chk2_active inhibits Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response leads to

Diagram 1: ATM-Chk2 signaling pathway and the inhibitory action of this compound.

Cellular Effects of this compound

Induction of Autophagy in Leukemia Cells

In vitro studies have shown that this compound inhibits the growth of L1210 leukemia cells and induces autophagy.[1][2] This suggests a potential therapeutic application in hematological malignancies.

Potentiation of Gemcitabine Cytotoxicity in Pancreatic Cancer

This compound has been demonstrated to enhance the cytotoxic effects of the chemotherapeutic agent gemcitabine in various pancreatic cancer cell lines, including MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3.[1][2] The combination of this compound and gemcitabine leads to a significant increase in apoptotic cell death.

Modulation of Reactive Oxygen Species (ROS)

The synergistic effect of this compound and gemcitabine is associated with an enhanced production of intracellular reactive oxygen species (ROS) in pancreatic cancer cells.[2] This increase in ROS contributes to the induction of apoptosis.

Experimental Protocols

In Vitro Chk2 Kinase Inhibition Assay

This protocol is adapted from radioisotope-based filter-binding assays used for kinase profiling.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a reaction plate, add the Chk2 enzyme and the Chk2 substrate peptide to the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of Chk2 inhibition for each concentration of this compound and determine the IC50 value.

Chk2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dilute_NSC Prepare this compound Dilutions Add_Inhibitor Add this compound to wells Dilute_NSC->Add_Inhibitor Prepare_Mix Prepare Kinase/Substrate Master Mix Add_Mix Add Kinase/Substrate Mix Prepare_Mix->Add_Mix Initiate Initiate with [γ-³³P]ATP Add_Mix->Initiate Incubate Incubate at RT Initiate->Incubate Stop Spot on P81 Paper Incubate->Stop Wash Wash P81 Paper Stop->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition and IC50 Count->Calculate

Diagram 2: Experimental workflow for the in vitro Chk2 kinase inhibition assay.
Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound, alone or in combination with gemcitabine, in pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • Gemcitabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, gemcitabine, or a combination of both. Include untreated and vehicle-treated (DMSO) controls.

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Autophagy Detection by Monodansylcadaverine (MDC) Staining

This protocol describes a method to visualize and quantify autophagy in L1210 leukemia cells treated with this compound.

Materials:

  • L1210 leukemia cells

  • Complete cell culture medium

  • This compound

  • Monodansylcadaverine (MDC)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture L1210 cells in the presence or absence of this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a solution containing MDC (e.g., 50 µM in PBS).

  • Incubate the cells at 37°C for 15-30 minutes in the dark.

  • Wash the cells with PBS to remove excess MDC.

  • For fluorescence microscopy, mount the cells on a slide and observe under a fluorescence microscope using a UV filter set. Autophagic vacuoles will appear as punctate green fluorescence.

  • For flow cytometry, analyze the cells on a flow cytometer to quantify the increase in MDC fluorescence intensity in the treated cells compared to the control cells.

Intracellular ROS Measurement using H2DCFDA

This protocol outlines the measurement of intracellular ROS levels in cells treated with this compound and/or gemcitabine.

Materials:

  • Target cells (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • Gemcitabine

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound, gemcitabine, or a combination of both for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a solution containing H2DCFDA (e.g., 10 µM in PBS).

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Analyze the cells immediately using a flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

  • Quantify the mean fluorescence intensity to determine the level of intracellular ROS.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response and for exploring novel cancer therapeutic strategies. Its ability to selectively inhibit Chk2, induce autophagy, and sensitize cancer cells to chemotherapy highlights its potential for further investigation and development. The experimental protocols provided in this guide offer a framework for researchers to study the multifaceted functions of this compound.

References

The Discovery and History of NSC 109555: A Technical Guide to a Novel Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, or apoptosis. Its role in the DNA damage response (DDR) pathway has made it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. This technical guide provides an in-depth overview of the discovery and history of NSC 109555, a potent and selective ATP-competitive inhibitor of Chk2. We will delve into the initial high-throughput screening that identified this novel bis-guanylhydrazone chemotype, its mechanism of action, and its pharmacological profile. Detailed experimental protocols for key assays and visualizations of relevant cellular pathways and workflows are provided to facilitate further research and development in this area.

Discovery of this compound

This compound, chemically known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), was identified as a potent Chk2 inhibitor from a high-throughput screen of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program repository.[1] The screening assay utilized a fluorescence polarization (FP) based method to detect the phosphorylation of a fluorescently labeled substrate by Chk2.[1]

High-Throughput Screening

The initial discovery of this compound hinged on a robust high-throughput screening assay designed to identify inhibitors of Chk2 kinase activity.

Experimental Workflow: High-Throughput Screening for Chk2 Inhibitors

HTS_Workflow Compound_Library NCI Compound Library (>100,000 compounds) Assay_Plate 384-Well Plate Preparation Compound_Library->Assay_Plate Reagents Addition of: - Chk2 Enzyme - Fluorescent Substrate - ATP Assay_Plate->Reagents Incubation Incubation Reagents->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Analysis Data Analysis (Identification of Hits) FP_Reading->Data_Analysis Hit_Compound This compound (Lead Compound) Data_Analysis->Hit_Compound

A simplified workflow of the high-throughput screening process that led to the discovery of this compound.

Mechanism of Action and Pharmacological Profile

Subsequent biochemical characterization revealed that this compound is a reversible and ATP-competitive inhibitor of Chk2.[1][2] It directly competes with ATP for binding to the kinase domain of Chk2, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been quantified in various assays.

ParameterValueAssay TypeReference
Chk2 IC50 200 nMCell-free kinase assay[3]
Chk2 IC50 240 nMIn vitro kinase assay (Histone H1)[2][3][4]
Chk1 IC50 > 10 µMCell-free kinase assay[5][6]
Brk IC50 210 nMKinase panel screen[3]
c-Met IC50 6,000 nMKinase panel screen[3]
IGFR IC50 7,400 nMKinase panel screen[3]
LCK IC50 7,100 nMKinase panel screen[3]

IC50: Half-maximal inhibitory concentration.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with the catalytic domain of Chk2 confirmed that the inhibitor binds to the ATP-binding pocket.[2][4] This structural information revealed that this compound adopts an elongated conformation within the active site, with one of its terminal guanylhydrazone moieties forming a key hydrogen bond with Glu273.[2] This binding mode differs from that of other known Chk2 inhibitors and provides a basis for the rational design of more potent and selective analogs.

Cellular Effects and Therapeutic Potential

In cellular contexts, this compound has been shown to inhibit Chk2 autophosphorylation and the phosphorylation of its substrates.[3] It has also been observed to induce autophagy in L1210 leukemia cells.[3] A significant finding is the ability of this compound to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine in pancreatic cancer cells.[3] This synergistic effect is associated with reduced gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[3]

Signaling Pathway: DNA Damage Response and this compound Intervention

DDR_Pathway DNA_Damage DNA Damage (e.g., from Gemcitabine) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair Chk2->DNA_Repair promotes Apoptosis Apoptosis Chk2->Apoptosis promotes NSC_109555 This compound NSC_109555->Chk2 inhibits ROS Increased ROS NSC_109555->ROS enhances ROS->Apoptosis contributes to

The role of Chk2 in the DNA damage response and the inhibitory effect of this compound.

Detailed Experimental Protocols

Chk2 Fluorescence Polarization (FP) Assay for High-Throughput Screening

This protocol is adapted from the general principles of FP assays used for kinase inhibitor screening.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Recombinant human Chk2 enzyme.

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled Chk2tide).

    • ATP.

    • This compound or other test compounds dissolved in DMSO.

  • Procedure:

    • In a 384-well black plate, add 5 µL of assay buffer containing the Chk2 enzyme to each well.

    • Add 1 µL of test compound (or DMSO for control) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescent peptide substrate and ATP in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 530 nm for 5-FAM).

    • Calculate the percent inhibition based on the polarization values of the control and compound-treated wells.

In Vitro Chk2 Kinase Assay (Radiometric)

This protocol is based on the methods used to determine the IC₅₀ of this compound.

  • Reagents and Buffers:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

    • Recombinant human Chk2 enzyme.

    • Substrate: Histone H1.

    • [γ-³²P]ATP.

    • This compound or other test compounds dissolved in DMSO.

    • Stopping Solution: 75 mM phosphoric acid.

    • P81 phosphocellulose paper.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, Chk2 enzyme, and Histone H1.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 20 minutes.

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter.

    • Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.

Cellular Assays in Pancreatic Cancer Cells

The following protocols are based on studies investigating the synergistic effects of this compound and gemcitabine.

  • Cell Lines and Culture:

    • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3, CFPAC-1) are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 1.25 µM), gemcitabine, or a combination of both for the desired time (e.g., 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

  • Reactive Oxygen Species (ROS) Measurement:

    • Seed cells in 6-well plates and treat as described for the apoptosis assay.

    • After treatment, incubate the cells with a ROS-sensitive dye (e.g., 10 µM CM-H2DCFDA) for 30 minutes at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Measure the fluorescence intensity of the cells using a flow cytometer.

Conclusion and Future Directions

This compound represents a novel and selective chemotype for the inhibition of Chk2 kinase. Its discovery through high-throughput screening and subsequent characterization have provided valuable insights into its mechanism of action and therapeutic potential. The ability of this compound to sensitize pancreatic cancer cells to gemcitabine highlights a promising strategy for combination cancer therapy. However, it is important to note that the bis-guanylhydrazone scaffold of this compound may present challenges in terms of pharmacokinetic properties and potential off-target effects.[7] Future research will likely focus on the structure-based design of this compound analogs with improved drug-like properties to further explore the therapeutic utility of Chk2 inhibition in cancer treatment.

References

NSC 109555: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Chk2 Inhibitor NSC 109555

This technical guide provides a comprehensive overview of this compound (also known as DDUG or 4,4'-diacetyldiphenylurea-bis(guanylhydrazone)), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this compound and its potential applications in cancer research.

Chemical Structure and Properties

This compound is a bis-guanylhydrazone compound that has been identified as a novel chemotype for Chk2 inhibition.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,2'-[carbonylbis(imino-4,1-phenyleneethylidyne)]bis-hydrazinecarboximidamide[2]
Synonyms DDUG, NCI C04808, 4,4'-diacetyldiphenylurea-bis(guanylhydrazone)[1][2]
CAS Number 15427-93-7 (dimethanesulfonate); 66748-43-4 (ditosylate)[2]
Molecular Formula C₁₉H₂₄N₁₀O (base)[2]
Molecular Weight 424.46 g/mol (base)
Solubility Soluble in DMSO (20 mg/mL), PBS (pH 7.2, 10 mg/mL), Ethanol (3 mg/mL), and DMF (2 mg/mL).[2]
Storage Store at -20°C as a solid.

Biological Activity and Mechanism of Action

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of Chk2 kinase.[1] Its primary mechanism of action is the inhibition of Chk2's kinase activity, which plays a crucial role in the DNA damage response pathway.

Kinase Specificity

This compound exhibits high selectivity for Chk2 over other kinases, including the closely related Chk1. This selectivity is a key feature for its potential as a research tool and therapeutic agent.

Table 2: In Vitro Inhibitory Activity of this compound against Various Kinases

KinaseIC₅₀ (nM)Reference(s)
Chk2 200 - 240[1]
Chk1 > 10,000[1]
Brk 210
c-Met 6,000
IGFR 7,400
LCK 7,100
Cellular Effects

In addition to direct Chk2 inhibition, this compound has been shown to have other cellular effects, including:

  • Inhibition of Histone H1 Phosphorylation: this compound inhibits the phosphorylation of histone H1, a known substrate of Chk2, with an IC₅₀ of 240 nM.[1]

  • Attenuation of Mitochondrial ATP Synthesis: The compound has been observed to affect mitochondrial function by reducing ATP synthesis.

  • Induction of Autophagy: In some cell lines, such as L1210 leukemia cells, this compound has been shown to induce autophagy.

  • Potentiation of Chemotherapy: this compound can enhance the cytotoxic effects of DNA-damaging agents like gemcitabine in pancreatic cancer cells.

Signaling Pathway

This compound modulates the DNA damage response (DDR) pathway by inhibiting Chk2. In response to DNA double-strand breaks, the ATM (ataxia-telangiectasia mutated) kinase is activated and, in turn, phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, this compound can disrupt these processes.

Chk2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Chk2 Inhibition by this compound cluster_downstream Downstream Effects DNA_DSB DNA Double-Strand Breaks ATM ATM DNA_DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25A_C Cdc25A/C Chk2->Cdc25A_C phosphorylates (inhibits) p53 p53 Chk2->p53 phosphorylates (activates) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates E2F1 E2F1 Chk2->E2F1 phosphorylates NSC_109555 This compound NSC_109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair DNA Repair Apoptosis Apoptosis Cdc25A_C->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest p53->Apoptosis BRCA1->DNA_Repair E2F1->Apoptosis

Caption: Chk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted for specific research needs.

Chk2 Kinase Activity Assay (In Vitro)

This protocol is for determining the in vitro inhibitory activity of this compound against Chk2 kinase using histone H1 as a substrate.

Materials:

  • Recombinant active Chk2 enzyme

  • Histone H1 (substrate)

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, histone H1 (e.g., 1 mg/mL), and the desired concentration of this compound.

  • Initiate the kinase reaction by adding recombinant Chk2 enzyme.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration of, for example, 10 µM).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and allow to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of Chk2 inhibition by comparing the radioactivity in the presence of this compound to a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines, particularly in combination with other cytotoxic agents.

Materials:

  • Cancer cell line of interest (e.g., pancreatic cancer cell line)

  • Complete cell culture medium

  • This compound

  • Cytotoxic agent (e.g., gemcitabine)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the cytotoxic agent, or a combination of both. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo Potential In Vivo Studies Kinase_Assay Chk2 Kinase Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Assess Cellular Potency Western_Blot Western Blot (p-Chk2, p-Cdc25C) Cell_Viability->Western_Blot Confirm Target Engagement Xenograft Tumor Xenograft Model (e.g., Pancreatic Cancer) Western_Blot->Xenograft Evaluate In Vivo Efficacy Treatment Treatment with this compound +/- Chemotherapy Xenograft->Treatment Outcome Measure Tumor Growth and Survival Treatment->Outcome Start Compound this compound Start->Kinase_Assay Determine IC50

Caption: Proposed experimental workflow for evaluating this compound.

Synthesis

Generalized Synthesis Scheme:

  • Synthesis of 4,4'-diacetyldiphenylurea: This intermediate can be prepared by reacting 4-aminoacetophenone with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole.

  • Formation of the bis(guanylhydrazone): The 4,4'-diacetyldiphenylurea is then reacted with aminoguanidine hydrochloride in the presence of an acid catalyst in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation reaction to completion, forming the desired bis(guanylhydrazone), this compound.

In Vivo Studies

Specific in vivo efficacy and pharmacokinetic data for this compound are limited in the public domain. However, its ability to potentiate the effects of gemcitabine in pancreatic cancer cell lines suggests its potential for in vivo evaluation in xenograft models.[2] Researchers could utilize immunodeficient mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines (e.g., pancreatic, leukemia) to assess the anti-tumor activity of this compound, both as a single agent and in combination with standard-of-care chemotherapies.

Conclusion

This compound is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it a strong candidate for further investigation as a potential anti-cancer agent, particularly in combination with DNA-damaging therapies. This technical guide provides a foundational understanding of its chemical properties, biological activities, and experimental applications to aid researchers in their studies with this compound.

References

In-Depth Technical Guide: NSC 109555 Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway. By targeting Chk2, this compound has emerged as a valuable tool for cancer research, particularly in sensitizing cancer cells to genotoxic agents. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for its use, and a description of its role in cellular signaling pathways.

Solubility of this compound

The solubility of a compound is a critical factor in its experimental application, influencing the preparation of stock solutions and the design of in vitro and in vivo studies. The solubility of this compound has been determined in several common laboratory solvents. The data presented below is a compilation from various sources, including chemical suppliers and research articles. It is important to note that the solubility of the free base may differ from its salt forms, such as the dimesylate or ditosylate salts.

Quantitative Solubility Data
Compound FormSolventSolubility
This compound (Dimesylate)DMSO20 mg/mL
This compound (Dimesylate)DMF2 mg/mL
This compound (Dimesylate)Ethanol3 mg/mL
This compound (Dimesylate)PBS (pH 7.2)10 mg/mL
This compound (Ditosylate)DMSOSoluble to 10 mM

Note: When preparing stock solutions, it is recommended to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to ensure complete dissolution. For aqueous solutions, adjusting the pH may be necessary to improve solubility. It is always advisable to consult the batch-specific data provided by the supplier.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.

Preparation of Stock Solutions

A common protocol for preparing a stock solution of this compound for in vitro experiments is as follows:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vitro Chk2 Kinase Assay

This assay is used to determine the inhibitory activity of this compound against the Chk2 enzyme.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., a synthetic peptide like CHKtide)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • This compound stock solution

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant Chk2 enzyme, and the Chk2 substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold and radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of Chk2 inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound, often in combination with a DNA-damaging agent like gemcitabine, on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells)

  • Complete cell culture medium

  • This compound stock solution

  • DNA-damaging agent (e.g., gemcitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each treatment condition.

Signaling Pathway and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

This compound exerts its effect by inhibiting Chk2, a key transducer kinase in the DNA damage response (DDR) pathway. This pathway is activated by DNA double-strand breaks (DSBs), which can be induced by genotoxic agents or ionizing radiation.

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (destabilizes) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates NSC109555 This compound NSC109555->Chk2 inhibits CellCycleArrest G1/S Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest promotes progression (inhibited by Chk2) DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: Chk2 signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory potential of this compound on Chk2 kinase activity.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Recombinant Chk2 - Chk2 Substrate - Kinase Buffer start->reagents inhibitor Add this compound (or DMSO control) reagents->inhibitor preincubation Pre-incubate inhibitor->preincubation atp Add ATP ([γ-³²P]ATP) preincubation->atp incubation Incubate at 30°C atp->incubation stop Stop Reaction incubation->stop separation Separate Substrate from free ATP stop->separation quantification Quantify Radioactivity separation->quantification analysis Calculate % Inhibition and IC₅₀ quantification->analysis end End analysis->end

Caption: Workflow for in vitro Chk2 kinase inhibition assay.

Experimental Workflow: Cell-Based Viability Assay

This diagram outlines the process for evaluating the effect of this compound on the viability of cancer cells, often in combination with other treatments.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adherence Allow Cells to Adhere seed_cells->adherence treatment Treat with: - this compound - Genotoxic Agent - Combination adherence->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt mtt_incubation Incubate for 2-4h mtt->mtt_incubation solubilize Add Solubilization Buffer mtt_incubation->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability and IC₅₀ read->analyze end End analyze->end

Caption: Workflow for cell viability (MTT) assay.

In-Depth Technical Guide to NSC 109555: A Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4] Chk2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest and apoptosis following genomic insult. The selective inhibition of Chk2 by this compound presents a valuable tool for cancer research and a potential therapeutic strategy, particularly in combination with DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is commonly available as the parent compound and as a ditosylate salt. The properties of both forms are summarized below for easy reference.

PropertyThis compoundThis compound ditosylate
Synonyms DDUG, NCI C048084,4'-diacetyldiphenylurea bis(guanylhydrazone) ditosylate
CAS Number 15427-93-7[5]66748-43-4[6]
Molecular Formula C19H24N10O • 2CH3SO3H[5]C19H24N10O • 2C7H8O3S[6]
Molecular Weight 600.7 g/mol [5]752.86 g/mol [1][6]
Purity ≥98%≥98% (HPLC)
Solubility DMF: 2 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 10 mg/ml[5]Soluble to 10 mM in DMSO
Storage Store at -20°CStore at -20°C

Mechanism of Action and Signaling Pathway

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[1][2] In vitro kinase assays have demonstrated its high potency against Chk2 with an IC50 value of approximately 200-240 nM.[4][5] It exhibits significant selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10 μM).[2]

The primary signaling pathway involving Chk2 is the ATM-Chk2 pathway, a cornerstone of the cellular response to DNA double-strand breaks (DSBs). The process is initiated by the activation of Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA damage. Activated ATM then phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 activation.

Activated Chk2, in turn, phosphorylates a range of downstream substrates to orchestrate a cellular response that includes:

  • Cell Cycle Arrest: Chk2 can phosphorylate Cdc25A and Cdc25C phosphatases, leading to their degradation or inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thus inducing cell cycle arrest at the G1/S and G2/M checkpoints.

  • DNA Repair: Chk2 is implicated in facilitating DNA repair processes.

  • Apoptosis: In cases of severe DNA damage, Chk2 can promote apoptosis by phosphorylating p53, leading to its stabilization and activation.

This compound exerts its effect by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets. This inhibition of the Chk2 signaling cascade can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like gemcitabine. Gemcitabine treatment induces DNA damage, which in turn activates the ATM-Chk2 pathway as a pro-survival response. By inhibiting Chk2 with this compound, this survival mechanism is abrogated, leading to enhanced cancer cell death.

NSC_109555_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Gemcitabine) ATM ATM (Activated) DNA_Damage->ATM Chk2 Chk2 (Inactive) ATM->Chk2 Phosphorylation (Thr68) Active_Chk2 Chk2-P (Active) Chk2->Active_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Active_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Active_Chk2->DNA_Repair Apoptosis Apoptosis Active_Chk2->Apoptosis NSC_109555 This compound NSC_109555->Active_Chk2 Inhibition Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival

Caption: this compound inhibits Chk2 activation in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols.

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., CHKtide peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Radiolabeled ATP ([γ-32P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)

  • Phosphocellulose paper (for radiolabeling method)

  • Scintillation counter or luminometer

Procedure:

  • Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing kinase buffer, the Chk2 substrate, and MgCl2.

  • Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate Reaction: Add recombinant Chk2 enzyme to the wells and briefly pre-incubate. Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP for the radiolabeling method).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Detection:

    • Radiolabeling Method: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves converting ADP to ATP and then measuring light production using a luciferase/luciferin reaction.

  • Data Analysis: Calculate the percentage of Chk2 inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound, alone or in combination with other drugs like gemcitabine, on the viability of cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Gemcitabine (dissolved in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, gemcitabine, or a combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Chk2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of Chk2 in response to DNA damage.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with gemcitabine in the presence or absence of this compound for the desired time. Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Chk2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Chk2 and the loading control to ensure equal protein loading.

Experimental_Workflow cluster_1 In Vitro Kinase Assay cluster_2 Cell Viability (MTT) Assay cluster_3 Western Blotting k1 Prepare Reaction Mix k2 Add this compound k1->k2 k3 Initiate with Chk2 & ATP k2->k3 k4 Incubate k3->k4 k5 Detect Activity k4->k5 c1 Seed Cells c2 Treat with this compound +/- Gemcitabine c1->c2 c3 Incubate c2->c3 c4 Add MTT c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 w1 Cell Treatment & Lysis w2 Protein Quantification w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Blocking w3->w4 w5 Primary Antibody Incubation (e.g., anti-pChk2) w4->w5 w6 Secondary Antibody Incubation w5->w6 w7 Detection w6->w7

References

NSC 109555: A Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a key role in cell cycle arrest and apoptosis.[5] This technical guide provides an in-depth overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Target Selectivity Profile

This compound is a highly selective inhibitor of Chk2, demonstrating significantly less activity against other kinases, including the closely related Chk1.[2][4][6] The compound acts as a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 enzyme.[1][2][7] The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases.

Target KinaseIC50 (nM)Comments
Chk2 200 - 240 [3][6][7]Primary target.
Chk1>10,000[2][4]Demonstrates high selectivity for Chk2 over Chk1.
Brk210[6]Breast tumor kinase.
c-Met6,000[6]Hepatocyte growth factor receptor.
IGFR7,400[6]Insulin-like growth factor receptor.
LCK7,100[6]Lymphocyte-specific protein tyrosine kinase.

Experimental Protocols

The following sections describe the likely methodologies used to determine the target selectivity profile of this compound, based on standard practices in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against Chk2 and other kinases was likely determined using an in vitro kinase assay. A common method involves the following steps:

  • Reaction Mixture Preparation: A reaction buffer containing the purified recombinant kinase (e.g., Chk2), a substrate (such as histone H1 or a synthetic peptide), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) is prepared.[8]

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the substrate via SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

To confirm the activity of this compound in a cellular context, assays to measure the inhibition of Chk2-mediated signaling are employed. For instance, the inhibition of Chk2 autophosphorylation or the phosphorylation of its downstream substrates like Cdc25C can be assessed in cells treated with a DNA damaging agent (to activate Chk2) and this compound.[9] Western blotting with phospho-specific antibodies is a standard technique for this analysis.

X-ray Crystallography

The structural basis for the potency and selectivity of this compound was elucidated through X-ray crystallography.[7][10][11] This involves:

  • Co-crystallization: The catalytic domain of Chk2 is co-crystallized with this compound.

  • X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The electron density map is calculated from the diffraction data, allowing for the determination of the three-dimensional structure of the Chk2-NSC 109555 complex. This reveals the specific molecular interactions between the inhibitor and the enzyme's active site.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

This compound targets Chk2 within the broader DNA damage response pathway. The following diagram illustrates the central role of Chk2 in this signaling cascade.

DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A_C Cdc25A/C Chk2->Cdc25A_C phosphorylates (inhibits) NSC_109555 This compound NSC_109555->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A_C->Cell_Cycle_Arrest

This compound inhibits Chk2 in the DNA damage response pathway.
Kinase Inhibitor Screening Workflow

The discovery of this compound as a Chk2 inhibitor likely followed a high-throughput screening campaign. The general workflow for such a process is depicted below.

Kinase_Inhibitor_Screening Compound_Library Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Primary Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays Lead_Compound Lead Compound (this compound) Cellular_Assays->Lead_Compound

General workflow for kinase inhibitor discovery.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its high selectivity over Chk1 and other kinases makes it a valuable tool for studying the specific roles of Chk2 in cellular processes, particularly in the context of DNA damage and cancer biology. The available structural and quantitative data provide a solid foundation for its use in research and as a lead compound for the development of novel therapeutic agents targeting the Chk2 pathway.

References

Unveiling the Kinase Inhibition Profile of NSC 109555: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay results for NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Executive Summary

This compound is an ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase involved in the DNA damage response pathway. Identified through high-throughput screening, this bis-guanylhydrazone compound has demonstrated high potency and selectivity for Chk2, making it a valuable tool for cancer research. This guide consolidates the available in vitro kinase assay data for this compound, offering a centralized resource for understanding its inhibitory activity and mechanism of action.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Table 1: Primary Target and Key Off-Target Kinase Inhibition by this compound

Kinase TargetIC50 (nM)Inhibition ClassNotes
Chk2 200 - 240[1]ATP-CompetitivePrimary target; potent inhibition.
Brk210[1]-Significant off-target activity.
c-Met6,000[1]-Moderate off-target activity.
IGFR7,400[1]-Moderate off-target activity.
LCK7,100[1]-Moderate off-target activity.

Table 2: Selectivity Profile of this compound

KinaseInhibition StatusNotes
Chk1Highly SelectiveIC50 for Chk1 is significantly greater than for Chk2, indicating high selectivity.
Panel of 16-20 other kinasesGenerally SelectiveExhibited high selectivity against a panel of other kinases (specific data not fully available in public sources).

Experimental Protocols

The following protocols are based on methodologies reported for the in vitro kinase assays used to characterize this compound and similar compounds.

In Vitro Chk2 Kinase Assay (Fluorescence-Based)

This assay measures the phosphorylation of a specific substrate by Chk2, and the inhibition of this process by this compound.

Materials:

  • Recombinant human Chk2 enzyme

  • Fluorescently labeled Chk2 substrate (e.g., a peptide with a fluorescent tag)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • 96-well or 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the following components in order:

    • Kinase assay buffer

    • This compound at various concentrations (or DMSO for control wells)

    • Recombinant Chk2 enzyme

    • Fluorescently labeled Chk2 substrate

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Chk2 to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal using a plate reader. The degree of substrate phosphorylation is proportional to the fluorescence intensity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the ATM-Chk2 signaling pathway, a critical component of the cellular response to DNA double-strand breaks, and highlights the point of inhibition by this compound.

ATM_Chk2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates Chk2_active Chk2 (active) p-Chk2 (Thr68) Chk2_inactive->Chk2_active activation Downstream Downstream Effectors (p53, Cdc25A, BRCA1) Chk2_active->Downstream phosphorylates NSC109555 This compound NSC109555->Chk2_active inhibits ATP binding Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response

Caption: The ATM-Chk2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the in vitro kinase assay used to determine the inhibitory potency of this compound.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, this compound) B 2. Dispense this compound (serial dilutions) into Assay Plate A->B C 3. Add Chk2 Enzyme and Fluorescent Substrate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Measure Fluorescence E->F G 7. Data Analysis (IC50 determination) F->G

Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

References

NSC 109555: A Deep Dive into its Role in the DNA Damage Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (Chk2), and its implications for the DNA damage response (DDR) pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. A key pathway within the DDR is the ATM-Chk2 pathway, which is activated by DNA double-strand breaks (DSBs).[1][2] Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that acts as a critical transducer in this pathway, leading to cell cycle arrest, DNA repair, or apoptosis.[1][2] Given its central role, Chk2 has emerged as a significant target for cancer therapy, with inhibitors sought to sensitize cancer cells to DNA-damaging agents.[1][3]

This compound, also known as DDUG [4,4'-diacetyldiphenylurea-bis(guanylhydrazone)], has been identified as a potent and selective ATP-competitive inhibitor of Chk2.[2][4] Its selectivity for Chk2 over the parallel ATR-Chk1 pathway kinase, Chk1, makes it a valuable tool for dissecting the specific roles of Chk2 in the DDR and a promising candidate for further drug development.[4][5]

Mechanism of Action of this compound

This compound functions as a reversible, ATP-competitive inhibitor of Chk2.[2][5] The crystal structure of this compound in complex with the catalytic domain of Chk2 confirms that it occupies the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates.[1] By inhibiting Chk2, this compound disrupts the signaling cascade initiated by ATM in response to DNA double-strand breaks. This abrogation of the G2/M checkpoint can lead to mitotic catastrophe and cell death, particularly in cancer cells with other compromised cell cycle checkpoints.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference(s)
Chk2Cell-free kinase assay200[4][5]
Chk2 (Histone H1 phosphorylation)In vitro kinase assay240[1][4][5]
Chk1Cell-free kinase assay>10,000[5]
BrkKinase panel screen210[4]
c-MetKinase panel screen6,000[4]
IGFRKinase panel screen7,400[4]
LCKKinase panel screen7,100[4]

Table 2: Cellular Effects of this compound in Pancreatic Cancer Cells

Cell LineTreatmentEffectQuantitative MeasureReference(s)
MIA PaCa-21,250 nM this compound + GemcitabinePotentiation of cytotoxicitySignificant increase in cell death compared to Gemcitabine alone[4]
CFPAC-11,250 nM this compound + GemcitabinePotentiation of cytotoxicitySignificant increase in cell death compared to Gemcitabine alone[4]
PANC-11,250 nM this compound + GemcitabinePotentiation of cytotoxicitySignificant increase in cell death compared to Gemcitabine alone[4]
BxPC-31,250 nM this compound + GemcitabinePotentiation of cytotoxicitySignificant increase in cell death compared to Gemcitabine alone[4]
MIA PaCa-21,250 nM this compound + GemcitabineReduction of Chk2 phosphorylationDecrease in gemcitabine-induced Chk2 phosphorylation[4][7]
MIA PaCa-21,250 nM this compound + GemcitabineEnhancement of ROS productionIncrease in reactive oxygen species (ROS)[4][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Chk2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant Chk2 enzyme, Histone H1, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P into Histone H1 using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of this compound, alone or in combination with other agents, on cell proliferation and survival.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete cell culture medium

  • This compound

  • Gemcitabine (or other DNA damaging agent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Spectrophotometer

Protocol:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, Gemcitabine, or a combination of both. Include a vehicle-treated control group.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for Chk2 Phosphorylation

This technique is used to detect the levels of phosphorylated Chk2 in cells treated with this compound and/or a DNA damaging agent.

Materials:

  • Cancer cell lines

  • This compound

  • Gemcitabine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cultured cells with this compound and/or Gemcitabine for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk2 and a loading control (e.g., GAPDH) to normalize the results.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATM-Chk2 pathway, the mechanism of this compound, and a typical experimental workflow.

ATM_Chk2_Pathway DSB DNA Double-Strand Break ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Cdc25A->CellCycleArrest DNA_Repair DNA Repair BRCA1->DNA_Repair NSC109555_Mechanism NSC109555 This compound Chk2 Chk2 NSC109555->Chk2 inhibits Substrate Substrate (e.g., p53, Cdc25A) Chk2->Substrate phosphorylates ATP ATP ATP->Chk2 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DDR_Signal DNA Damage Response Signal PhosphoSubstrate->DDR_Signal Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay Chk2 Kinase Assay (IC50 determination) CellCulture Cancer Cell Culture Treatment Treatment with This compound +/- Gemcitabine CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (p-Chk2, Total Chk2) Treatment->WesternBlot ROS_Assay ROS Production Assay Treatment->ROS_Assay DataAnalysis Data Analysis Viability->DataAnalysis WesternBlot->DataAnalysis ROS_Assay->DataAnalysis

References

Methodological & Application

NSC 109555: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] As an ATP-competitive inhibitor, this compound offers a valuable tool for investigating the role of Chk2 in cell cycle regulation, DNA repair, and apoptosis.[3][4] This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[3][4] In response to DNA damage, particularly double-strand breaks, Ataxia Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest. This pause allows time for DNA repair. By inhibiting Chk2, this compound prevents these downstream signaling events, abrogating the cell cycle checkpoint and potentially leading to apoptosis in cells with significant DNA damage.

Signaling Pathway

NSC_109555_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25 Cdc25 Phosphatases Chk2->Cdc25 phosphorylates (inactivates) Apoptosis Apoptosis Chk2->Apoptosis can induce NSC_109555 This compound NSC_109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) Cdc25->Cell_Cycle_Arrest prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for

Caption: The Chk2 signaling pathway is activated by DNA damage, leading to cell cycle arrest.

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays.

TargetIC50Assay TypeReference
Chk20.2 µMCell-free kinase assay[3]
Chk1>10 µMCell-free kinase assay[3]
Histone H1 Phosphorylation0.24 µMIn vitro[3]

Experimental Protocols

General Cell Culture and Compound Handling
  • Cell Lines: Select appropriate cancer cell lines for study. For example, pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 have been used to study the effects of this compound in combination with gemcitabine.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound ditosylate in DMSO (e.g., 10 mM).[3] Store the stock solution at -20°C. Further dilute the compound in cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Apoptosis_Assay_Workflow A Seed and treat cells with This compound B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the detection of apoptosis by Annexin V and PI staining.

Materials:

  • 6-well cell culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization. It is important to also collect the culture supernatant, which may contain floating apoptotic cells.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Cold 70% Ethanol

  • Cold PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcomes

Treatment of cancer cells with this compound, particularly in combination with DNA damaging agents like gemcitabine, is expected to:

  • Decrease cell viability in a dose-dependent manner.

  • Increase the percentage of apoptotic cells.[5]

  • Potentiate gemcitabine-induced cytotoxicity.

  • Enhance the production of reactive oxygen species (ROS).

  • Abrogate the G2/M checkpoint, leading to an altered cell cycle distribution.

Troubleshooting

  • Low Cytotoxicity: Ensure the compound is fully dissolved and that the treatment duration is sufficient. Consider using this compound in combination with a DNA-damaging agent to enhance its effect.

  • High Background in Apoptosis Assay: Handle cells gently during harvesting and staining to minimize mechanical damage to the cell membrane. Ensure that the analysis is performed promptly after staining.

  • Poor Resolution in Cell Cycle Analysis: Ensure complete fixation and proper RNase treatment to avoid RNA staining. Analyze a sufficient number of events to obtain a clear histogram.

References

Application Notes and Protocols for NSC 109555 in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] In pancreatic cancer, the strategic use of this compound lies in its ability to sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents, such as gemcitabine.[1][2] By inhibiting CHK2, this compound abrogates the cell cycle checkpoint arrest that would typically allow for DNA repair, thereby forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to apoptotic cell death.[1][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pancreatic cancer cell research, focusing on its synergistic effects with gemcitabine.

Mechanism of Action: Synergistic Cytotoxicity with Gemcitabine

The primary application of this compound in pancreatic cancer models is to enhance the efficacy of gemcitabine, a standard-of-care nucleoside analog. The combination of this compound and gemcitabine demonstrates a strong synergistic antitumor effect in various pancreatic cancer cell lines.[1][2]

The proposed mechanism involves the following key events:

  • Gemcitabine-induced DNA Damage: Gemcitabine, upon incorporation into DNA, induces DNA damage, which in turn activates the ATM-Chk2 signaling pathway.[3]

  • CHK2 Inhibition by this compound: this compound, as a potent and selective CHK2 inhibitor, blocks the downstream signaling cascade that would normally lead to cell cycle arrest.[1][2][3]

  • Increased Apoptosis: By preventing DNA damage-induced cell cycle arrest, the combination of this compound and gemcitabine leads to an accumulation of DNA damage, ultimately triggering a significant increase in apoptotic cell death.[1][2]

  • Elevated Reactive Oxygen Species (ROS): The combination treatment has been shown to significantly increase the intracellular levels of reactive oxygen species (ROS), contributing to the observed cytotoxicity and apoptosis.[1][2]

Data Presentation

Table 1: Synergistic Effect of this compound and Gemcitabine on Pancreatic Cancer Cell Viability

Cell LineTreatmentConcentrationIncubation Time (hrs)Effect on Cell ViabilityReference
MIA PaCa-2This compound + GemcitabineFixed molar ratio of 10:172Strong synergistic antitumor effect[1][2]
CFPAC-1This compound + GemcitabineFixed molar ratio of 10:172Strong synergistic antitumor effect[1][2]
Panc-1This compound + GemcitabineFixed molar ratio of 10:172Strong synergistic antitumor effect[1][2]
BxPC-3This compound + GemcitabineFixed molar ratio of 10:172Strong synergistic antitumor effect[1][2]

Table 2: Induction of Apoptosis by this compound and Gemcitabine

Cell LineTreatmentConcentrationIncubation Time (hrs)Apoptotic MarkerEffectReference
MIA PaCa-2This compound5 µM48PARP CleavageIncreased[1]
Gemcitabine0.5 µM48PARP CleavageIncreased[1]
This compound + Gemcitabine5 µM + 0.5 µM48PARP CleavageSignificantly Increased[1]
MIA PaCa-2This compound + Gemcitabine5 µM + 0.5 µM24Annexin V/PI StainingIncreased apoptotic cells[1]
MIA PaCa-2This compound + Gemcitabine--Caspase-3/7 ActivityIncreased[1]
BxPC-3This compound + Gemcitabine--Caspase-3/7 ActivityIncreased[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound in combination with gemcitabine on pancreatic cancer cells.[1][2]

  • Materials:

    • Pancreatic cancer cell lines (e.g., MIA PaCa-2, Panc-1, BxPC-3, CFPAC-1)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Gemcitabine (stock solution in sterile water or PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and gemcitabine, both alone and in a fixed molar ratio (e.g., 10:1 of this compound to gemcitabine).[1][2]

    • Treat the cells with the compounds for 72 hours.[1][2] Include untreated and vehicle-treated (DMSO) controls.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Clonogenic Assay

This long-term survival assay assesses the ability of single cells to form colonies after treatment.[1][2]

  • Materials:

    • Pancreatic cancer cell lines

    • 6-well plates

    • Complete cell culture medium

    • This compound

    • Gemcitabine

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound and/or gemcitabine for 24 hours.[1][2]

    • Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically containing >50 cells).

3. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis.[1]

  • Materials:

    • Pancreatic cancer cells

    • 6-well or 10 cm plates

    • This compound

    • Gemcitabine

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin or α-tubulin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and treat with this compound (e.g., 5 µM) and/or gemcitabine (e.g., 0.5 µM) for 48 hours.[1]

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[1]

  • Materials:

    • Pancreatic cancer cells

    • 6-well plates

    • This compound

    • Gemcitabine

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound (e.g., 5 µM) and/or gemcitabine (e.g., 0.5 µM) for 24 hours.[1]

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

G cluster_0 Pancreatic Cancer Cell Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Severe Damage CHK2_Activation CHK2 Activation ATM_Activation->CHK2_Activation Cell_Cycle_Arrest Cell Cycle Arrest (DNA Repair) CHK2_Activation->Cell_Cycle_Arrest CHK2_Activation->Apoptosis NSC109555 This compound NSC109555->CHK2_Activation

Caption: Signaling pathway of this compound and Gemcitabine in pancreatic cancer cells.

G cluster_workflow Experimental Workflow: Assessing Synergistic Effects cluster_assays 4. Downstream Assays A 1. Cell Seeding (Pancreatic Cancer Cells) B 2. Treatment - this compound - Gemcitabine - Combination A->B C 3. Incubation (24-72 hours) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Apoptosis (Western Blot, Annexin V) C->D2 D3 Long-term Survival (Clonogenic Assay) C->D3 E 5. Data Analysis & Interpretation D1->E D2->E D3->E

Caption: Experimental workflow for evaluating this compound in pancreatic cancer cells.

References

Application Notes & Protocols: NSC 109555 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gemcitabine (dFdC) is a nucleoside analog and a standard chemotherapeutic agent for various malignancies, including pancreatic cancer. Its mechanism of action involves incorporation into DNA, leading to chain termination, inhibition of DNA synthesis, and eventual cell death. However, the efficacy of gemcitabine is often limited by the development of chemoresistance. One key mechanism of resistance involves the activation of DNA damage response (DDR) pathways, which allow cancer cells to repair gemcitabine-induced DNA damage and survive.

The checkpoint kinase 2 (CHK2) is a critical transducer kinase in the DDR pathway, activated in response to DNA double-strand breaks. Once activated, CHK2 phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair. NSC 109555 is a potent and selective inhibitor of CHK2. The combination of gemcitabine with this compound is based on a synthetic lethality approach: gemcitabine induces DNA damage, forcing the cell to rely on the CHK2-mediated repair pathway, which is then abrogated by this compound. This disruption of cell cycle checkpoints in the presence of extensive DNA damage leads to mitotic catastrophe and enhanced apoptotic cell death.

These notes provide detailed protocols for in vitro studies to evaluate the synergistic anti-tumor effects of combining this compound and gemcitabine, with a focus on pancreatic adenocarcinoma cell lines.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of synergistic action between gemcitabine and this compound. Gemcitabine causes DNA damage, which activates the ATM/ATR kinases, leading to the phosphorylation and activation of CHK2. Activated CHK2 would normally arrest the cell cycle to allow for DNA repair. This compound inhibits CHK2, preventing this repair and pushing the cell into apoptosis.

G cluster_0 Cellular Response to Gemcitabine cluster_1 CHK2 Pathway & this compound Inhibition cluster_2 Cell Fate Outcomes Gem Gemcitabine DNAdamage DNA Damage (S-phase stress) Gem->DNAdamage ATM_ATR ATM/ATR Activation DNAdamage->ATM_ATR Apoptosis Apoptosis & Mitotic Catastrophe DNAdamage->Apoptosis Unrepaired Damage CHK2 CHK2 ATM_ATR->CHK2 pCHK2 p-CHK2 (Active) CHK2->pCHK2 Phosphorylation Repair DNA Repair & Cell Cycle Arrest pCHK2->Repair NSC This compound NSC->pCHK2 Inhibition Repair->Apoptosis Blocked by this compound

Caption: Signaling pathway of this compound and gemcitabine synergy.

Quantitative Data Summary

The synergistic effect of the this compound and gemcitabine combination has been demonstrated in several human pancreatic cancer cell lines. Synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineIC50 (Gemcitabine alone)IC50 (this compound alone)Combination Treatment (48h)
MIA PaCa-2 ~25-50 nM~5-10 µMCI < 1.0 : Strong synergistic effect observed with combined this compound and gemcitabine.
CFPAC-1 VariesVariesCI < 1.0 : Synergistic anti-tumor effect reported.
Panc-1 VariesVariesCI < 1.0 : Synergistic anti-tumor effect reported.
BxPC-3 VariesVariesCI < 1.0 : Synergistic anti-tumor effect reported.

Note: IC50 values can vary based on experimental conditions (e.g., seeding density, assay type, incubation time). The data presented is a summary of published findings demonstrating synergy.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment to assess the synergy between this compound and gemcitabine.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Drug Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis A 1. Culture Pancreatic Cancer Cells B 2. Seed Cells in 96-well Plates A->B C 3. Prepare Drug Dilutions (Gemcitabine & this compound) D 4. Treat Cells (Single agents & Combination) C->D E 5. Incubate for 48-72h D->E F 6a. Cell Viability Assay (e.g., MTT, SRB) E->F G 6b. Apoptosis Assay (e.g., Caspase-Glo, Western Blot) E->G H 6c. Cell Cycle Analysis (Flow Cytometry) E->H I 7. Calculate IC50 & Combination Index (CI) F->I J 8. Quantify Apoptosis & Cell Cycle Distribution G->J

Caption: General experimental workflow for in vitro combination studies.

Experimental Protocols

Cell Culture
  • Cell Lines: MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3 (or other relevant pancreatic cancer cell lines).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells at 70-80% confluency using Trypsin-EDTA.

Cell Viability and Synergy Analysis (MTT Assay)

This protocol is for determining the IC50 values and calculating the Combination Index (CI).

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of gemcitabine (e.g., 10 mM in DMSO) and this compound (e.g., 20 mM in DMSO). Store at -20°C.

    • On the day of treatment, prepare serial dilutions of each drug in culture medium.

    • For combination studies, use a constant ratio design (e.g., based on the ratio of their individual IC50 values).

    • Add 100 µL of the drug-containing medium to the wells. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

This protocol measures the activity of key executioner caspases.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well.

    • The next day, treat cells with this compound (e.g., 5 µM), gemcitabine (e.g., 0.5 µM), or the combination for 48 hours.

  • Assay Procedure (using a kit like Promega's Caspase-Glo® 3/7):

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the luminescence signal of treated samples to that of the untreated control to determine the fold-increase in caspase activity.

Western Blot for Apoptosis and DNA Damage Markers

This protocol is for detecting protein markers of apoptosis (cleaved PARP) and DNA damage response (p-CHK2).

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with drugs as described above.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Cleaved PARP (Asp214)

      • Phospho-CHK2 (Thr68)

      • Total CHK2

      • α-tubulin or GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Logical Relationship of the Study

G cluster_exp Experimental Validation cluster_res Results & Conclusion Hypothesis Hypothesis: Inhibiting CHK2 (with this compound) will sensitize cancer cells to gemcitabine-induced DNA damage. Rationale Rationale: Gemcitabine forces reliance on DNA damage repair pathways. Hypothesis->Rationale Viability Cell Viability Assays (MTT / SRB) Rationale->Viability Apoptosis Apoptosis Assays (Caspase / PARP Cleavage) Rationale->Apoptosis Mechanism Mechanistic Western Blots (p-CHK2 Inhibition) Rationale->Mechanism Synergy Result 1: Synergistic cell killing (CI < 1) Viability->Synergy ApoptosisResult Result 2: Increased apoptosis in combination group Apoptosis->ApoptosisResult Conclusion Conclusion: This compound enhances gemcitabine efficacy by blocking CHK2-mediated repair, leading to increased apoptosis. Mechanism->Conclusion Synergy->Conclusion ApoptosisResult->Conclusion

Application Notes and Protocols for NSC 109555 in Chk2 Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway.[1][2] As an ATP-competitive and reversible inhibitor, this compound serves as a valuable tool for investigating the roles of Chk2 in cell cycle arrest, DNA repair, and apoptosis.[2] Understanding its effective concentration and application is crucial for leveraging its potential in cancer research and as a potential adjunct to chemotherapy. These notes provide detailed protocols for utilizing this compound to inhibit Chk2 phosphorylation in both in vitro and cell-based assays.

Quantitative Data Summary

The inhibitory activity of this compound against Chk2 and its selectivity over the related kinase Chk1 are summarized below. This data is essential for designing experiments to specifically target Chk2.

Target KinaseParameterValueReference
Chk2 IC₅₀ 240 nM (0.24 µM) [1]
Chk1IC₅₀> 10 µM
Chk2 (Histone H1 Phosphorylation)IC₅₀240 nM (0.24 µM)

Signaling Pathway and Point of Inhibition

Upon DNA damage, Chk2 is activated through phosphorylation, primarily at Threonine 68 (Thr68), by ATM (Ataxia Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate the cellular response. This compound exerts its inhibitory effect by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of these substrates.

G cluster_0 cluster_1 DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p-Chk2 (Thr68) p-Chk2 (Active) Substrates Downstream Substrates (e.g., Cdc25A, p53) p-Chk2 (Thr68)->Substrates phosphorylates NSC109555 This compound NSC109555->p-Chk2 (Thr68) inhibits Response Cell Cycle Arrest, DNA Repair, Apoptosis Substrates->Response

Diagram 1: Chk2 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Chk2 Kinase Assay (Radiometric)

This protocol describes a method to determine the inhibitory effect of this compound on the kinase activity of recombinant Chk2 using Histone H1 as a substrate and [γ-³²P]ATP for detection.

Materials:

  • Recombinant active Chk2 enzyme

  • This compound (stock solution in DMSO)

  • Histone H1 (from calf thymus)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (non-radioactive)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase assay buffer to achieve final assay concentrations typically ranging from 1 nM to 100 µM. Include a DMSO-only control.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Kinase Assay Buffer

    • Recombinant Chk2 (e.g., 10-20 ng)

    • Histone H1 (e.g., 1 µg)

    • Diluted this compound or DMSO control

  • Initiate Kinase Reaction: Add the ATP mixture (containing non-radioactive ATP and [γ-³²P]ATP, e.g., final concentration of 10 µM ATP) to each tube to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.

  • Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion (e.g., 20 µL) of each reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone for 2 minutes to dry the papers.

  • Quantification: Transfer the dried P81 papers to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of Chk2 inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the inhibition curve.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Dilute_NSC Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ DMSO to Mix Dilute_NSC->Add_Inhibitor Prep_Reaction Prepare Kinase Reaction Mix (Chk2, Histone H1) Prep_Reaction->Add_Inhibitor Start_Rxn Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Rxn Incubate Incubate at 30°C Start_Rxn->Incubate Spot_Paper Spot onto P81 Paper Incubate->Spot_Paper Wash Wash to Remove Unincorporated ATP Spot_Paper->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition and IC₅₀ Count->Analyze

Diagram 2: Workflow for the in vitro Chk2 kinase assay.
Protocol 2: Cell-Based Inhibition of Chk2 Phosphorylation (Western Blot)

This protocol details how to assess the efficacy of this compound in inhibiting Chk2 phosphorylation within a cellular context, using pancreatic cancer cells as an example.[3][4]

Materials:

  • MIA PaCa-2 human pancreatic cancer cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • Gemcitabine (or another DNA damaging agent to induce Chk2 activation)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk2 (Thr68)

    • Rabbit anti-phospho-Chk2 (Ser516)

    • Mouse anti-total Chk2

    • Mouse anti-α-tubulin or other loading control

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture MIA PaCa-2 cells to ~70-80% confluency.

    • Pre-treat cells with 5 µM this compound (or a range of concentrations) for 1-2 hours.[4]

    • Induce DNA damage by adding a DNA-damaging agent. For example, treat with 0.5 µM gemcitabine for 24 to 48 hours.[4][5] Include appropriate controls: untreated, this compound alone, and gemcitabine alone.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Chk2 Thr68, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated Chk2 signal to the total Chk2 and/or a loading control. Compare the levels of phosphorylated Chk2 in this compound-treated samples to the controls to determine the extent of inhibition.

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Analysis Seed_Cells Seed & Culture MIA PaCa-2 Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Induce_Damage Induce DNA Damage (e.g., Gemcitabine) Pretreat->Induce_Damage Lyse_Cells Lyse Cells & Collect Supernatant Induce_Damage->Lyse_Cells Quantify Quantify Protein (BCA Assay) Lyse_Cells->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Block Block Membrane SDS_PAGE->Block Primary_Ab Incubate with Primary Antibodies (p-Chk2, Total Chk2) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze_Bands Quantify Band Intensity & Normalize Detect->Analyze_Bands

Diagram 3: Workflow for cell-based inhibition of Chk2 phosphorylation.

References

Application Notes and Protocols for NSC 109555 In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] In vitro studies have demonstrated its ability to inhibit Chk2 with a half-maximal inhibitory concentration (IC50) of approximately 240 nM.[2] By targeting Chk2, this compound holds therapeutic potential, particularly in combination with DNA-damaging chemotherapeutic agents, to sensitize cancer cells to treatment. However, it is crucial to note that some studies have reported this compound to be inactive in cellular assays, potentially due to its high polarity which may hinder cell permeability and in vivo bioavailability. To date, no peer-reviewed studies detailing the in vivo efficacy or toxicity of this compound in mouse models have been published.

These application notes provide a comprehensive guide for researchers planning to investigate the in vivo properties of this compound in mouse models. The protocols and recommendations are based on the known characteristics of this compound, in vivo data from a structurally related Chk2 inhibitor (PV1019), and established best practices for preclinical in vivo studies of kinase inhibitors.

Signaling Pathway of Chk2 Inhibition

The primary mechanism of action of this compound is the inhibition of Chk2. In response to DNA double-strand breaks, Ataxia Telangiectasia Mutated (ATM) kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, this compound can disrupt these cellular responses to DNA damage.

Chk2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM (activated) DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Cdc25A_C Cdc25A/C Chk2->Cdc25A_C phosphorylates BRCA1 BRCA1 Chk2->BRCA1 phosphorylates NSC_109555 This compound NSC_109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) DNA_Repair DNA Repair Apoptosis Apoptosis p53->Cell_Cycle_Arrest p53->Apoptosis Cdc25A_C->Cell_Cycle_Arrest regulates BRCA1->DNA_Repair

Diagram 1: Simplified Chk2 signaling pathway and the inhibitory action of this compound.

Proposed In Vivo Efficacy Studies in Mouse Models

Given the potential of Chk2 inhibitors to sensitize tumors to chemotherapy, a logical starting point for in vivo evaluation of this compound is in a synergistic efficacy study using a tumor xenograft model.

Table 1: Hypothetical Synergistic Efficacy Study Design
Parameter Description
Mouse Strain Athymic Nude (nu/nu) or NOD/SCID mice
Tumor Model Subcutaneous xenograft of a human cancer cell line (e.g., pancreatic, breast, or colon cancer)
Treatment Groups 1. Vehicle Control
2. This compound alone
3. DNA-damaging agent (e.g., Gemcitabine, Doxorubicin) alone
4. This compound + DNA-damaging agent
Sample Size 8-10 mice per group
Administration Route Intraperitoneal (IP) or intravenous (IV) injection for this compound (due to predicted low oral bioavailability). Standard route for the chemotherapeutic agent.
Dosage Dose escalation study required to determine Maximum Tolerated Dose (MTD). Start with a range based on in vitro IC50 (e.g., 1-50 mg/kg).
Dosing Schedule Daily or every other day for this compound, administered prior to the chemotherapeutic agent.
Primary Endpoint Tumor growth inhibition (TGI)
Secondary Endpoints Body weight, overall survival, tumor histology, and biomarker analysis (e.g., p-Chk2 levels in tumor tissue)

Experimental Protocols

Protocol 1: Tumor Xenograft Establishment and Measurement
  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups.

  • Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Euthanasia: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of significant toxicity are observed.

Diagram 2: Experimental workflow for an in vivo synergistic efficacy study.

Proposed In Vivo Toxicity Studies

Prior to efficacy studies, it is essential to determine the safety profile and maximum tolerated dose (MTD) of this compound.

Table 2: Acute Toxicity Study Design
Parameter Description
Mouse Strain Healthy C57BL/6 or BALB/c mice
Treatment Groups Vehicle Control and at least 3-4 escalating doses of this compound
Sample Size 3-5 mice per group (male and female)
Administration Route Intraperitoneal (IP) or intravenous (IV)
Observation Period 14 days
Endpoints Clinical signs of toxicity (e.g., weight loss, changes in behavior), mortality, and gross pathology at necropsy.

Experimental Protocols

Protocol 2: Maximum Tolerated Dose (MTD) Determination
  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a dose escalation scheme (e.g., modified Fibonacci sequence).

  • Administration: Administer a single dose of this compound to a cohort of mice.

  • Observation: Monitor mice daily for clinical signs of toxicity and record body weight.

  • Dose Escalation: If no severe toxicity is observed after a set period (e.g., 3-5 days), escalate the dose in a new cohort of mice.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.

Data Presentation

All quantitative data from these studies should be summarized in clear and concise tables.

Table 3: Example of Tumor Growth Inhibition Data Summary
Treatment GroupMean Tumor Volume (mm³) ± SEM (Day X)% TGIp-value (vs. Vehicle)
Vehicle1200 ± 150--
This compound (X mg/kg)1100 ± 1308.3>0.05
Chemo (Y mg/kg)600 ± 9050.0<0.05
Combo250 ± 5079.2<0.001
Table 4: Example of Toxicity Data Summary
Treatment Group (Dose)Mean Body Weight Change (%) ± SEMMortalityObserved Toxicities
Vehicle+2.5 ± 0.50/5None
10 mg/kg+1.8 ± 0.70/5None
25 mg/kg-5.2 ± 1.10/5Mild lethargy
50 mg/kg-18.9 ± 2.51/5Severe lethargy, ruffled fur

Conclusion and Future Directions

While this compound shows promise as a Chk2 inhibitor based on its in vitro potency and selectivity, its successful application in vivo will likely depend on overcoming its potential pharmacokinetic limitations. The proposed studies provide a framework for the initial in vivo characterization of this compound. Should the compound demonstrate a favorable toxicity profile and efficacy, further studies could explore alternative formulations to improve bioavailability, investigate its effects in orthotopic or genetically engineered mouse models, and conduct detailed pharmacokinetic and pharmacodynamic analyses. The exploration of this compound and its derivatives remains a valuable endeavor in the development of novel cancer therapeutics.

References

Application Notes and Protocols for Autophagy Induction Assay Using NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Beyond its role in cell cycle regulation, this compound has been identified as an inducer of autophagy, the cellular process of self-degradation of cytoplasmic components within lysosomes.[2] This catabolic process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. These application notes provide detailed protocols and guidelines for utilizing this compound to induce and study autophagy in mammalian cells.

Putative Signaling Pathway of this compound-Induced Autophagy

While the precise mechanism of autophagy induction by this compound is not fully elucidated, its role as a Chk2 inhibitor suggests potential crosstalk with key autophagy-regulating pathways. It is hypothesized that this compound may induce autophagy through a Beclin-1 independent pathway, potentially intersecting with the mTOR signaling cascade.

dot digraph "NSC_109555_Autophagy_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];

NSC109555 [label="this compound", fillcolor="#FBBC05"]; Chk2 [label="Chk2", fillcolor="#F1F3F4"]; Unknown [label="Unknown Intermediates", shape="ellipse", style=filled, fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ULK1_Complex [label="ULK1 Complex\n(Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagosome [label="Autophagosome Formation", shape="doublecircle", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NSC109555 -> Chk2 [label="Inhibits"]; Chk2 -> Unknown [style="dashed", label="Regulates"]; Unknown -> mTORC1 [style="dashed", label="Modulates"]; mTORC1 -> ULK1_Complex [label="Inhibits"]; ULK1_Complex -> Autophagosome; } caption="Proposed signaling pathway for this compound-induced autophagy."

Experimental Protocols

This section provides detailed protocols for assessing autophagy induction by this compound using Western blotting to detect the key autophagy markers, LC3-II and p62.

Protocol 1: Western Blot Analysis of LC3-I to LC3-II Conversion

The conversion of the cytosolic form of Light Chain 3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. This protocol details the steps to measure this conversion.

Materials:

  • Mammalian cell line of interest (e.g., L1210 leukemia cells)[2]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% acrylamide recommended for better separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) for different time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

    • To assess autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Data Analysis:

Quantify the band intensities for LC3-II and the loading control using densitometry software. Normalize the LC3-II intensity to the loading control. An increase in the LC3-II/loading control ratio indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of lysosomal inhibitors allows for the determination of autophagic flux.

dot digraph "LC3_Western_Blot_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

Start [label="Seed Cells"]; Treat [label="Treat with this compound\n(± Lysosomal Inhibitor)"]; Lyse [label="Cell Lysis"]; Quantify [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Western Blot Transfer"]; Block [label="Blocking"]; Primary_Ab [label="Incubate with\nanti-LC3B"]; Secondary_Ab [label="Incubate with\nHRP-conjugated Secondary Ab"]; Detect [label="ECL Detection"]; Analyze [label="Densitometry Analysis"];

Start -> Treat -> Lyse -> Quantify -> SDS_PAGE -> Transfer -> Block -> Primary_Ab -> Secondary_Ab -> Detect -> Analyze; } caption="Workflow for LC3-II Western Blotting."

Protocol 2: Western Blot Analysis of p62/SQSTM1 Degradation

p62 (also known as SQSTM1) is a protein that is selectively degraded during autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.

Materials:

  • Same as in Protocol 1, with the exception of the primary antibody.

  • Primary antibodies: Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control).

Procedure:

The procedure is identical to Protocol 1, except for the primary antibody incubation step.

  • Follow steps 1-5 of the Western Blotting procedure in Protocol 1.

  • Incubate the membrane with primary anti-p62/SQSTM1 antibody (typically 1:1000 dilution) overnight at 4°C.

  • Proceed with the subsequent washing, secondary antibody incubation, and detection steps as described in Protocol 1.

Data Analysis:

Quantify the band intensities for p62 and the loading control. Normalize the p62 intensity to the loading control. A decrease in the p62/loading control ratio suggests an increase in autophagic degradation.

Data Presentation

Quantitative data from the Western blot experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of Autophagy Markers Following this compound Treatment

TreatmentConcentration (µM)Time (h)Normalized LC3-II Levels (Fold Change vs. Control)Normalized p62 Levels (Fold Change vs. Control)
Vehicle Control-241.01.0
This compound124Data to be filledData to be filled
This compound2.524Data to be filledData to be filled
This compound524Data to be filledData to be filled
This compound + Baf A12.524Data to be filledData to be filled

Note: This table is a template. Actual concentrations, time points, and results will vary depending on the cell line and experimental conditions.

Concluding Remarks

This compound serves as a valuable tool for inducing autophagy, likely through a Chk2-inhibitory mechanism that may involve modulation of the mTOR pathway in a Beclin-1 independent manner. The provided protocols offer a robust framework for investigating the autophagic effects of this compound. Researchers are encouraged to optimize the experimental conditions, including drug concentrations and treatment durations, for their specific cell systems to obtain reliable and reproducible results. The combination of LC3-II conversion and p62 degradation assays will provide a comprehensive assessment of this compound-induced autophagy.

References

Measuring Reactive Oxygen Species (ROS) Production Following NSC 109555 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is identified as an ATP-competitive inhibitor of checkpoint kinase 2 (Chk2), a crucial serine/threonine kinase involved in the ATM-Chk2 checkpoint pathway that responds to genomic instability and DNA damage.[1][2][3] The inhibition of Chk2 by compounds like this compound is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. Notably, studies have shown that this compound can potentiate the cytotoxic effects of gemcitabine in pancreatic cancer cells.[1][4] A key mechanism underlying this sensitization is the enhanced production of Reactive Oxygen Species (ROS).[1][4] This document provides detailed protocols for the measurement of intracellular ROS levels following treatment with this compound, utilizing the widely adopted 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Principle of ROS Detection

The measurement of intracellular ROS is commonly achieved using the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5][6][7][8][9] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS and can be quantified using various methods such as fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.[5][7][9][10][11][12]

Signaling Pathway

NSC109555_ROS_Pathway cluster_0 Cellular Environment NSC109555 This compound Chk2 Chk2 NSC109555->Chk2 Inhibits Gemcitabine Gemcitabine (Optional Co-treatment) Cellular_Stress Increased Cellular Stress Gemcitabine->Cellular_Stress Induces Chk2->Cellular_Stress Suppresses (Inhibited by this compound) Mitochondria Mitochondria Cellular_Stress->Mitochondria ROS ROS Production (O2•−, H2O2) Mitochondria->ROS

Caption: this compound inhibits Chk2, leading to increased cellular stress and subsequent ROS production.

Experimental Workflow

ROS_Measurement_Workflow cluster_workflow Experimental Protocol A 1. Cell Seeding (e.g., 96-well plate) B 2. This compound Treatment (with/without co-treatment) A->B C 3. Incubation B->C D 4. Wash with PBS C->D E 5. Load with DCFH-DA D->E F 6. Incubate in Dark (e.g., 30 min at 37°C) E->F G 7. Wash with PBS F->G H 8. Measure Fluorescence (Ex/Em ~485/535 nm) G->H I 9. Data Analysis H->I

Caption: Workflow for measuring ROS production using the DCFH-DA assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)Storage
Cell Line (e.g., MIA PaCa-2)ATCCCRL-1420Liquid Nitrogen
This compoundCayman Chemical10009215-20°C
Gemcitabine (optional)Sigma-AldrichG6423Room Temperature
DCFH-DAAbcamab113851-20°C
Tert-Butyl hydroperoxide (TBHP)Sigma-Aldrich4581392-8°C
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650922-8°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
Trypsin-EDTAGibco25300054-20°C
96-well black, clear-bottom platesCorning3603Room Temperature

Detailed Experimental Protocols

Protocol 1: ROS Measurement using a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening and quantitative analysis of ROS production in adherent cells.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare fresh solutions of this compound and any co-treatment (e.g., gemcitabine) in serum-free medium.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the treatment solutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and a positive control.

    • For the positive control, treat cells with a known ROS inducer such as 50-200 µM Tert-Butyl hydroperoxide (TBHP) for 30-60 minutes prior to DCFH-DA loading.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • DCFH-DA Staining:

    • Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect from light.

    • Remove the treatment medium and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a blank well (containing only PBS).

    • Normalize the fluorescence intensity of treated samples to the vehicle control.

    • Data can be presented as fold change in ROS production relative to the control.

Protocol 2: ROS Detection by Fluorescence Microscopy

This method allows for the visualization of ROS production within individual cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, but seed the cells on glass coverslips placed in a 24-well plate.

  • DCFH-DA Staining:

    • Follow step 3 from Protocol 1.

  • Imaging:

    • After the final wash, mount the coverslips on a microscope slide with a drop of PBS.

    • Visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC channel).

    • Capture images of the control and treated cells. Increased green fluorescence indicates higher ROS levels.

Protocol 3: Quantification of ROS by Flow Cytometry

Flow cytometry provides a robust method for quantifying ROS levels in a population of cells.

  • Cell Preparation and Treatment:

    • Culture cells in 6-well plates and treat as described in Protocol 1, step 2. This protocol is suitable for both adherent and suspension cells.

  • DCFH-DA Staining:

    • After treatment, harvest the cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cells (e.g., 500 x g for 5 minutes) and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of pre-warmed PBS containing 10-25 µM DCFH-DA.

    • Incubate at 37°C for 30-45 minutes in the dark, with occasional mixing.

  • Flow Cytometry Analysis:

    • Centrifuge the stained cells and resuspend the pellet in 500 µL of fresh PBS.

    • Analyze the cells immediately on a flow cytometer.

    • Use a 488 nm laser for excitation and detect the emission in the green channel (e.g., FL1, typically 515-545 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population of interest based on forward and side scatter.

    • Determine the mean fluorescence intensity (MFI) of the DCF signal for each sample.

    • Compare the MFI of treated samples to the vehicle control to quantify the change in ROS production.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: ROS Production Measured by Microplate Reader

Treatment GroupConcentrationMean Fluorescence Intensity (± SD)Fold Change vs. Control
Vehicle Control-1500 (± 120)1.0
This compound5 µM2250 (± 180)1.5
Gemcitabine0.5 µM3000 (± 250)2.0
This compound + Gemcitabine5 µM + 0.5 µM6750 (± 540)4.5
Positive Control (TBHP)100 µM9000 (± 700)6.0

Table 2: ROS Levels Quantified by Flow Cytometry

Treatment GroupConcentrationMean Fluorescence Intensity (MFI ± SD)% of ROS-Positive Cells
Vehicle Control-850 (± 75)5%
This compound5 µM1360 (± 110)15%
Gemcitabine0.5 µM1955 (± 150)25%
This compound + Gemcitabine5 µM + 0.5 µM4590 (± 380)65%
Positive Control (TBHP)100 µM6800 (± 550)85%

Troubleshooting and Considerations

  • Autofluorescence: Some compounds may exhibit intrinsic fluorescence. Always include a control of treated cells that have not been loaded with DCFH-DA to check for autofluorescence.

  • Probe Instability: The DCFH-DA probe can be light-sensitive and prone to auto-oxidation. Prepare fresh working solutions and protect them from light.

  • Cell Viability: High concentrations of this compound or co-treatments may induce cell death, which can also lead to increased ROS. It is advisable to perform a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) to distinguish between ROS-mediated signaling and non-specific effects from dying cells.

  • Specificity of DCFH-DA: While widely used, DCFH-DA can react with a range of ROS and reactive nitrogen species (RNS).[13] For more specific detection of certain ROS (e.g., superoxide), other probes like MitoSOX Red may be considered.

  • Kinetic Measurements: ROS production can be transient. For a more dynamic view, kinetic measurements can be performed using a microplate reader by taking readings at multiple time points after DCFH-DA loading.[7]

References

Application Notes and Protocols for NSC 109555 in Sensitizing p53-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. A significant portion of human cancers harbor mutations in the p53 gene, leading to resistance to conventional DNA-damaging chemotherapies. This has spurred the development of therapeutic strategies that selectively target cancer cells with a dysfunctional p53 pathway. One such approach involves the inhibition of key cell cycle checkpoint kinases, such as Checkpoint Kinase 2 (Chk2).

NSC 109555 is a potent and selective ATP-competitive inhibitor of Chk2.[1][2][3] In p53-proficient cells, Chk2 acts upstream of p53, contributing to its stabilization and activation following DNA damage.[4] However, in p53-deficient cancer cells, the reliance on other cell cycle checkpoints, particularly the G2/M checkpoint regulated by Chk2, is heightened. Inhibition of Chk2 in this context can abrogate this crucial checkpoint, leading to mitotic catastrophe and enhanced cell death when combined with DNA-damaging agents. This document provides detailed application notes and experimental protocols for utilizing this compound to sensitize p53-deficient cancer cells to chemotherapy.

Mechanism of Action

This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[2][3] Upon DNA damage, Chk2 is activated through phosphorylation by ataxia-telangiectasia mutated (ATM) kinase. Activated Chk2 then phosphorylates a variety of downstream targets to initiate cell cycle arrest and DNA repair. In p53-deficient cells, Chk2's role in controlling the G2/M checkpoint by phosphorylating Cdc25C is paramount for cell survival after genotoxic stress. By inhibiting Chk2, this compound prevents the phosphorylation of these downstream substrates, thereby disrupting the G2/M checkpoint and sensitizing p53-deficient cells to the cytotoxic effects of DNA-damaging agents like gemcitabine.[1][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
Chk2200[1]
Chk1>10,000[2][3]
Brk210[1]
c-Met6,000[1]
IGFR7,400[1]
LCK7,100[1]
Table 2: Effect of this compound on Gemcitabine-Induced Cytotoxicity in Pancreatic Cancer Cells
Cell LineTreatmentEffect
MIA PaCa-21,250 nM this compound + GemcitabinePotentiation of gemcitabine-induced cytotoxicity[1]
CFPAC-11,250 nM this compound + GemcitabinePotentiation of gemcitabine-induced cytotoxicity[1]
PANC-11,250 nM this compound + GemcitabinePotentiation of gemcitabine-induced cytotoxicity[1]
BxPC-31,250 nM this compound + GemcitabinePotentiation of gemcitabine-induced cytotoxicity[1]
Table 3: Effect of this compound on Gemcitabine-Induced Molecular Events in MIA PaCa-2 Cells
TreatmentMolecular EventObservation
0.5 µM GemcitabineChk2 Phosphorylation (T68 & S516)Increased phosphorylation[5]
5 µM this compound + 0.5 µM GemcitabineChk2 Phosphorylation (T68 & S516)Significantly suppressed gemcitabine-induced phosphorylation[5]
5 µM this compound + 0.5 µM GemcitabinePARP CleavageIncreased cleavage compared to gemcitabine alone[5]
Gemcitabine + this compoundReactive Oxygen Species (ROS) ProductionEnhanced production[1]

Signaling Pathways and Experimental Workflows

G cluster_0 DNA Damage Response in p53-Proficient Cells cluster_1 Sensitization of p53-Deficient Cells by this compound DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis DNA_Damaging_Agent DNA Damaging Agent (e.g., Gemcitabine) ATM_p53_deficient ATM DNA_Damaging_Agent->ATM_p53_deficient Chk2_p53_deficient Chk2 ATM_p53_deficient->Chk2_p53_deficient Cdc25C Cdc25C Chk2_p53_deficient->Cdc25C NSC_109555 This compound NSC_109555->Chk2_p53_deficient Inhibition G2_M_Checkpoint G2/M Checkpoint Cdc25C->G2_M_Checkpoint Inactivation Mitotic_Catastrophe Mitotic Catastrophe G2_M_Checkpoint->Mitotic_Catastrophe Abrogation

Figure 1: Signaling pathway of this compound in sensitizing p53-deficient cells.

G cluster_0 Cell Viability (MTT) Assay Workflow A Seed p53-deficient cells in 96-well plate B Treat with this compound and/or DNA damaging agent A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 2: Experimental workflow for the cell viability (MTT) assay.

G cluster_1 Western Blot Analysis Workflow H Treat cells with this compound and/or DNA damaging agent I Lyse cells and quantify protein H->I J Separate proteins by SDS-PAGE I->J K Transfer proteins to PVDF membrane J->K L Block membrane K->L M Incubate with primary antibodies (p-Chk2, Chk2, PARP, etc.) L->M N Incubate with HRP-conjugated secondary antibody M->N O Detect signal with ECL substrate N->O

Figure 3: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of p53-deficient cancer cells in combination with a DNA-damaging agent.

Materials:

  • p53-deficient cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • DNA-damaging agent (e.g., Gemcitabine, dissolved in an appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and the DNA-damaging agent in complete medium.

  • Treat the cells with this compound alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at 37°C, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Chk2 Phosphorylation and Apoptosis Markers

This protocol is to assess the effect of this compound on the phosphorylation status of Chk2 and the induction of apoptosis.

Materials:

  • p53-deficient cancer cell line

  • 6-well cell culture plates

  • This compound

  • DNA-damaging agent

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-cleaved PARP, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound and/or the DNA-damaging agent for the desired time points (e.g., 24, 48 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • p53-deficient cancer cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat a sub-confluent flask of cells with this compound and/or the DNA-damaging agent for 24 hours.

  • Trypsinize the cells, count them, and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates containing fresh complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, or until visible colonies are formed.

  • Wash the plates with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and survival fraction for each treatment condition.

Conclusion

This compound represents a promising tool for the targeted therapy of p53-deficient cancers. By selectively inhibiting Chk2, it can potentiate the efficacy of conventional DNA-damaging agents, offering a synthetic lethal strategy for this hard-to-treat patient population. The provided protocols offer a framework for researchers to investigate the potential of this compound in various p53-deficient cancer models. Careful optimization of drug concentrations and treatment times will be necessary for each specific cell line and experimental setup.

References

Application Notes and Protocols: Storing and Handling NSC 109555 Ditosylate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 ditosylate salt is a potent, selective, and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a pivotal role in cell cycle arrest and apoptosis. This document provides detailed guidelines for the proper storage, handling, and application of this compound ditosylate salt in a research setting.

Chemical and Physical Properties

This compound ditosylate salt is a solid powder. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Name 4,4'-diacetyldiphenylurea bis(guanylhydrazone) ditosylate
Synonyms This compound, NSC109555
Molecular Formula C₁₉H₂₄N₁₀O · 2C₇H₈O₃S
Molecular Weight 752.87 g/mol
CAS Number 66748-43-4
Appearance Solid powder
Solubility Soluble in DMSO
Purity >98% (lot-specific analysis available on Certificate of Analysis)

Storage and Handling

Proper storage and handling are crucial to maintain the stability and activity of this compound ditosylate salt.

Storage Conditions
ConditionSolid FormStock Solutions
Short-term (days to weeks) Store at 0-4°C, dry and dark.Store as aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Long-term (months to years) Store at -20°C, dry and dark.Store as aliquots at -20°C for up to one month.
Shipping Shipped at ambient temperature. Stable for several weeks.N/A
Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Weighing: Weigh the compound in a well-ventilated area or a chemical fume hood.

  • Solution Preparation:

    • Allow the vial to equilibrate to room temperature for at least one hour before opening.

    • Prepare stock solutions by dissolving the powder in high-quality, anhydrous DMSO. Sonication may be used to aid dissolution.

    • It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they should be aliquoted into single-use vials to minimize freeze-thaw cycles.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Chk2 kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 catalytic domain.[1]

Chk2 Signaling Pathway

The Chk2 kinase is a key transducer in the DNA damage response pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM ATM (activated) DNA_Damage->ATM Chk2 Chk2 (inactive) ATM->Chk2 phosphorylates Chk2_active Chk2 (active) Chk2->Chk2_active p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates for degradation BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Cdc25A->Cell_Cycle_Arrest progression DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2_active inhibits

Figure 1: Simplified Chk2 signaling pathway and the inhibitory action of this compound.

Potency and Selectivity

This compound is a potent inhibitor of Chk2 with a reported half-maximal inhibitory concentration (IC₅₀) of 240 nM.[1] While highly selective for Chk2, its activity against a broad panel of kinases has not been extensively published.

KinaseIC₅₀ (nM)
Chk2240

Note: Due to its high polarity and the presence of two positive charges, this compound exhibits poor cell permeability and is largely inactive in cell-based assays.[2] Therefore, its application is primarily recommended for in vitro biochemical assays.

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from the methodology described in the identification of this compound as a Chk2 inhibitor.

Objective: To determine the inhibitory effect of this compound on Chk2 kinase activity in a cell-free system.

Materials:

  • Recombinant human Chk2 kinase

  • Histone H1 (as substrate)

  • This compound ditosylate salt

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • DMSO (for dissolving this compound)

  • SDS-PAGE gels and reagents

  • Phosphorimager or autoradiography film

Workflow:

In_Vitro_Kinase_Assay_Workflow Prep_Inhibitor 1. Prepare serial dilutions of this compound in DMSO Incubate_Inhibitor 3. Pre-incubate kinase mix with this compound or DMSO (control) at 30°C for 10 min Prep_Inhibitor->Incubate_Inhibitor Prep_Kinase_Mix 2. Prepare kinase reaction mix: - Recombinant Chk2 - Histone H1 - Kinase buffer Prep_Kinase_Mix->Incubate_Inhibitor Start_Reaction 4. Initiate reaction by adding ATP/[γ-³²P]ATP Incubate_Inhibitor->Start_Reaction Incubate_Reaction 5. Incubate at 30°C for 30 min Start_Reaction->Incubate_Reaction Stop_Reaction 6. Terminate reaction with SDS sample buffer Incubate_Reaction->Stop_Reaction Analyze 7. Separate proteins by SDS-PAGE Stop_Reaction->Analyze Detect 8. Detect phosphorylated Histone H1 (autoradiography/phosphorimaging) Analyze->Detect Quantify 9. Quantify band intensity to determine Chk2 inhibition Detect->Quantify

Figure 2: Workflow for the in vitro Chk2 kinase assay.

Procedure:

  • Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve the desired final concentrations for the assay.

  • Prepare kinase reaction mixture: In a microcentrifuge tube, combine recombinant Chk2, Histone H1, and kinase assay buffer.

  • Inhibitor pre-incubation: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture. Pre-incubate at 30°C for 10 minutes.

  • Initiate kinase reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

  • Reaction incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 12% SDS-PAGE gel.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated Histone H1.

  • Quantification: Quantify the band intensities to determine the extent of Chk2 inhibition at different concentrations of this compound and calculate the IC₅₀ value.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low kinase activity Inactive enzyme, incorrect buffer composition.Check the activity of the recombinant Chk2. Verify the composition and pH of the kinase buffer. Ensure DTT is freshly added.
Inconsistent results Pipetting errors, improper mixing.Use calibrated pipettes. Ensure thorough mixing of all components.
Compound precipitation Poor solubility at final concentration.Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
High background in autoradiography Incomplete removal of unincorporated [γ-³²P]ATP.Ensure proper washing steps if using a membrane-based assay. For gel-based assays, ensure the gel is run sufficiently.

Safety Information

  • For research use only. Not for human or veterinary use.

  • The toxicological properties of this compound ditosylate salt have not been thoroughly investigated. Handle with care and avoid contact with skin and eyes.

  • In case of contact, wash immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Troubleshooting & Optimization

NSC 109555 not working in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with NSC 109555 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, reversible, and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase in the DNA damage response pathway.[1][2][3] In cell-free kinase assays, it demonstrates potent inhibition of Chk2 with an IC50 value of approximately 0.2 µM.[1][3] It shows high selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10 µM).[1][3] The crystal structure of this compound in complex with the Chk2 catalytic domain confirms its binding to the ATP-binding pocket.[4]

Q2: I'm not observing any effect of this compound in my cell-based assays. Is this a known issue?

Yes, it is a known issue that this compound can be inactive in cellular assays despite its potency in biochemical assays.[5] This discrepancy is thought to be due to the physicochemical properties of the molecule. The presence of bisguanidine groups makes the compound highly polar and doubly charged, which can significantly limit its permeability across cell membranes.[5]

Q3: What are the solubility and storage recommendations for this compound?

This compound is soluble in DMSO, with stock solutions of up to 10 mM being achievable.[1] It is recommended to store the solid compound and DMSO stock solutions at -20°C.[1] As with many small molecules, repeated freeze-thaw cycles of stock solutions should be avoided to prevent precipitation and degradation.[6]

Q4: At what concentration should I be using this compound in my cellular experiments?

While the biochemical IC50 is around 0.2 µM, the effective concentration in cellular assays, if any activity is observed, may be significantly higher due to poor cell permeability.[7] It is advisable to perform a dose-response experiment ranging from low micromolar to potentially high micromolar concentrations (>10 µM). However, be aware that at higher concentrations, the risk of off-target effects increases.[7][8] In some studies, this compound has been used at concentrations up to 5 µM in combination with other agents in pancreatic cancer cell lines.[9]

Troubleshooting Guide

If you are not observing the expected activity of this compound in your cellular assays, consider the following troubleshooting steps:

Issue 1: No Cellular Activity Observed

This is the most common issue reported for this compound. The troubleshooting workflow below can help you systematically investigate the problem.

cluster_B Compound Integrity cluster_C Cell Permeability cluster_D Target Engagement cluster_E Assay Validation A Start: No cellular effect of this compound B Verify Compound Integrity and Handling A->B C Assess Cell Permeability B->C Compound is stable and soluble B1 Check for precipitation in stock solution B->B1 B2 Prepare fresh dilutions for each experiment B->B2 D Confirm Target Engagement C->D Permeability is confirmed or bypassed C1 Use a cell line with potentially higher permeability C->C1 C2 Perform experiments on cell lysates (permeability bypassed) C->C2 E Evaluate Assay System D->E Target engagement is confirmed D1 Perform Western Blot for p-Chk2 (T68) D->D1 D2 Conduct Cellular Thermal Shift Assay (CETSA) D->D2 F Consider Alternative Inhibitors E->F Assay system is validated E1 Use a positive control for your assay E->E1 E2 Ensure cell line expresses Chk2 E->E2

Caption: Troubleshooting workflow for this compound inactivity.

Issue 2: Compound Precipitation in Media

Even if your DMSO stock is clear, this compound may precipitate when diluted into aqueous cell culture media.

  • Recommendation: Visually inspect the media after adding the compound. If you observe cloudiness or precipitate, try lowering the final concentration or using a media formulation with a higher serum concentration, which can sometimes aid solubility.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

Assay TypeTargetIC50 (µM)SpeciesNotesReference
Cell-Free Kinase AssayChk20.2HumanATP-competitive inhibition.[1],[3]
Cell-Free Kinase AssayChk1>10HumanDemonstrates high selectivity for Chk2 over Chk1.[1],[3]
Histone H1 PhosphorylationChk20.24Inhibition of Chk2 substrate phosphorylation.[1],[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is to assess the effect of this compound on cell proliferation/viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is directly proportional to the number of viable cells.

Protocol 2: Western Blot for Chk2 Target Engagement

This protocol is to determine if this compound inhibits the phosphorylation of Chk2 at Threonine 68 (T68) in response to a DNA damaging agent.

  • Cell Seeding and Treatment: Plate cells in 6-well plates. The next day, pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with an agent like Etoposide (10 µM) or by exposing them to UV radiation.

  • Cell Lysis: After the desired treatment time (e.g., 1-6 hours post-damage), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein samples, add Laemmli buffer, and boil. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10][11][12][13]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Chk2 (Thr68) overnight at 4°C. Also, probe separate blots or strip and re-probe for total Chk2 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[10][13]

cluster_pathway Chk2 Signaling Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk2 (inactive) Chk2 (inactive) ATM/ATR->Chk2 (inactive) phosphorylates p-Chk2 (T68) (active) p-Chk2 (T68) (active) Chk2 (inactive)->p-Chk2 (T68) (active) Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p-Chk2 (T68) (active)->Cell Cycle Arrest / Apoptosis This compound This compound This compound->Chk2 (inactive) inhibits ATP binding

Caption: Simplified Chk2 activation pathway and the inhibitory action of this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein within intact cells.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15][16]

  • Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14][17]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14][17]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Chk2 at each temperature point by Western Blot, as described in Protocol 2. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

A Treat cells with This compound or Vehicle B Harvest and resuspend cells A->B C Heat challenge at various temperatures B->C D Lyse cells (freeze-thaw) C->D E Centrifuge to separate soluble and aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Analyze soluble Chk2 by Western Blot F->G H Compare melting curves G->H

References

Technical Support Center: Enhancing Cell Permeability of NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 109555. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this compound, a selective Chk2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, reversible, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3][4][5] Chk2 is a crucial serine/threonine kinase involved in the DNA damage response pathway, specifically the ATM-Chk2 signaling cascade, which is activated by DNA double-strand breaks.[5][6][7] By inhibiting Chk2, this compound can prevent cell cycle arrest and apoptosis in response to DNA damage, a property being explored for cancer therapy.

Q2: I'm observing low efficacy of this compound in my cell-based assays despite its high potency in biochemical assays. What could be the reason?

A2: A primary reason for the discrepancy between biochemical potency and cellular efficacy of this compound is its poor cell permeability. The compound contains two highly polar bisguanidine groups, which are positively charged at physiological pH.[8] This high polarity and charge significantly hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.

Q3: What are the key physicochemical properties of this compound?

A3: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₄N₁₀O (ditosylate: C₃₃H₄₀N₁₀O₇S₂)[1][9]
Molecular Weight 424.47 g/mol (ditosylate: 752.86 g/mol )[1][9]
Solubility Soluble to 10 mM in DMSO[1]
Chk2 IC₅₀ 0.2 µM[1][3][4]

Q4: What general strategies can be employed to improve the cell permeability of a polar compound like this compound?

A4: Several strategies can be used to enhance the cell permeability of polar small molecules:

  • Prodrug Approach: This involves chemically modifying the molecule to create a more lipophilic derivative (a prodrug) that can cross the cell membrane and is then converted back to the active drug inside the cell.[4][9][10]

  • Bioisosteric Replacement: This strategy involves replacing a problematic functional group (in this case, the guanidine groups) with another group (a bioisostere) that has similar steric and electronic properties but improved physicochemical characteristics.[1][11][12]

  • Formulation Strategies: Utilizing drug delivery systems like lipid-based nanoparticles or nanoemulsions can help encapsulate the polar drug and facilitate its entry into cells.[9]

  • Chemical Modification: Minor chemical modifications to the core structure, without creating a prodrug, can sometimes improve permeability by altering properties like lipophilicity and hydrogen bonding capacity.

Troubleshooting Guides

Issue: Low intracellular concentration of this compound

Possible Cause 1: Poor passive diffusion due to high polarity.

  • Troubleshooting Step 1: Quantify Permeability.

    • Perform an in vitro permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantitatively assess the passive permeability of this compound. Detailed protocols for these assays are provided below.

  • Troubleshooting Step 2: Implement a Prodrug Strategy.

    • Synthesize a prodrug of this compound by masking the polar guanidine groups. A promising approach is the formation of Guanidine Cyclic Diimides (GCDIs), which are more lipophilic and can revert to the active guanidine inside the cell. A general protocol for this strategy is outlined in the "Experimental Protocols" section.

  • Troubleshooting Step 3: Explore Bioisosteric Replacement.

    • Consider synthesizing analogs of this compound where one or both guanidine groups are replaced with a bioisostere known to improve permeability, such as a squaryldiamine or an acylguanidine.[1][12]

Possible Cause 2: Active efflux by membrane transporters.

  • Troubleshooting Step 1: Perform a Bidirectional Caco-2 Assay.

    • A bidirectional Caco-2 assay can determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

  • Troubleshooting Step 2: Use Efflux Pump Inhibitors.

    • Co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) in your cell-based assays to see if the efficacy of this compound is restored.

Issue: Difficulty in formulating this compound for cellular assays.

Possible Cause: Poor aqueous solubility at high concentrations.

  • Troubleshooting Step 1: Optimize Vehicle.

    • While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is typically below 0.5%.

  • Troubleshooting Step 2: Explore Formulation Technologies.

    • For in vivo studies or challenging in vitro models, consider formulating this compound in a delivery vehicle such as a lipid-based nanoparticle or a nanoemulsion to improve its apparent solubility and cellular uptake.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS

Methodology:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Start the Assay: Add 150 µL of the donor solution to each well of the filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability (Papp):

    • The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    • Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, mannitol for low permeability)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Only use monolayers with TEER values within the acceptable range for your laboratory. The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.

  • Permeability Assay (Apical-to-Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral-to-Apical - B-A):

    • To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug.

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Generalized Protocol for Prodrug Synthesis of this compound using a Guanidine Cyclic Diimide (GCDI) Strategy

This is a generalized protocol based on the synthesis of GCDIs and will likely require optimization for this compound.[4]

Materials:

  • This compound

  • A suitable cyclic anhydride (e.g., succinic anhydride, phthalic anhydride)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • A mild base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous aprotic solvent.

  • Addition of Reagents: To the stirred solution, add the cyclic anhydride (2.2 equivalents to react with both guanidine groups) followed by the mild base (2.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired GCDI prodrug of this compound.

  • Characterization: Confirm the structure of the synthesized prodrug using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

G Experimental Workflow for Improving this compound Cell Permeability cluster_0 Problem Identification cluster_1 Permeability Assessment cluster_2 Strategy Selection cluster_3 Evaluation of Modified Compound cluster_4 Outcome start Low cellular efficacy of this compound pampa PAMPA Assay start->pampa caco2 Caco-2 Assay start->caco2 prodrug Prodrug Synthesis (e.g., GCDI) pampa->prodrug bioisostere Bioisosteric Replacement pampa->bioisostere formulation Formulation Development pampa->formulation caco2->prodrug caco2->bioisostere caco2->formulation permeability_eval Re-evaluate Permeability (PAMPA/Caco-2) prodrug->permeability_eval bioisostere->permeability_eval formulation->permeability_eval cellular_assay Cell-based Efficacy Assay permeability_eval->cellular_assay success Improved Cellular Activity cellular_assay->success

Caption: Workflow for troubleshooting and improving this compound cell permeability.

G ATM-Chk2 Signaling Pathway cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Downstream Effectors cluster_3 Cellular Outcomes dna_damage DNA Double-Strand Break atm ATM (activated) dna_damage->atm activates chk2 Chk2 (inactive) atm->chk2 phosphorylates chk2_active Chk2 (active) chk2->chk2_active dimerization & autophosphorylation p53 p53 chk2_active->p53 phosphorylates cdc25a Cdc25A chk2_active->cdc25a phosphorylates & inhibits cdc25c Cdc25C chk2_active->cdc25c phosphorylates & inhibits nsc109555 This compound nsc109555->chk2_active inhibits cell_cycle_arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cdc25a->cell_cycle_arrest inhibition leads to cdc25c->cell_cycle_arrest inhibition leads to

Caption: Simplified diagram of the ATM-Chk2 signaling pathway and the inhibitory action of this compound.

References

Off-target effects of NSC 109555 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing NSC 109555 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential off-target effects and ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase involved in the DNA damage response pathway.[1] It has a reported IC50 of approximately 200-240 nM for Chk2 in cell-free kinase assays.

Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?

Unexpected phenotypes may arise from the off-target effects of this compound. While it is a potent Chk2 inhibitor, it is known to inhibit other kinases at higher concentrations. Additionally, its chemical structure as a bis-guanylhydrazone raises the possibility of interactions with DNA and interference with polyamine metabolism.

Q3: What are the known kinase off-targets of this compound?

This compound has been shown to inhibit a panel of other kinases, with the most notable off-targets being Brk, c-Met, IGFR, and LCK. The IC50 values for these kinases are significantly higher than for Chk2, indicating lower potency. For a detailed summary of the quantitative data, please refer to Table 1.

Q4: How can I determine if the observed effects in my experiment are due to Chk2 inhibition or off-target effects?

To dissect on-target versus off-target effects, a series of control experiments are recommended. Please refer to the Troubleshooting Guide section for detailed protocols and strategies, including the use of structurally unrelated Chk2 inhibitors, and cellular thermal shift assays.

Q5: Are there any non-kinase off-target effects I should be aware of?

The bis-guanylhydrazone scaffold of this compound is known to be associated with DNA binding, potentially through intercalation.[2] While direct evidence for this compound binding to DNA is limited, this possibility should be considered. Furthermore, some bis(guanylhydrazone)s have been reported to interfere with polyamine metabolism.[3] Researchers should be mindful of these potential non-kinase-mediated effects.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activities of this compound against its primary target and key off-target kinases.

TargetIC50 (nM)Assay TypeReference
Chk2 200 - 240Cell-free kinase assay[1]
Brk 210Cell-free kinase assay
c-Met 6,000Cell-free kinase assay
IGFR 7,400Cell-free kinase assay
LCK 7,100Cell-free kinase assay

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound against its intended target, Chk2, and several identified off-target kinases.

Troubleshooting Guide

This guide provides structured advice for addressing specific issues that may arise during experiments with this compound.

Issue 1: Observed cellular phenotype is inconsistent with known Chk2 function.

  • Possible Cause: The phenotype may be driven by one or more of the known off-target kinases (Brk, c-Met, IGFR, LCK) or other, as-yet-unidentified off-targets.

  • Troubleshooting Steps:

    • Validate with a Structurally Unrelated Chk2 Inhibitor: Use a different, well-characterized Chk2 inhibitor with a distinct chemical scaffold. If the phenotype is not replicated, it strongly suggests an off-target effect of this compound.

    • Perform a Dose-Response Analysis: Carefully titrate this compound in your cellular assay. On-target effects should typically occur at concentrations closer to the Chk2 IC50, while off-target effects will likely require higher concentrations.

    • Investigate Downstream Signaling of Off-Targets: Use techniques like Western blotting to examine the phosphorylation status of key downstream effectors of Brk, c-Met, IGFR, and LCK signaling pathways. An alteration in these pathways upon this compound treatment would indicate off-target engagement.

Issue 2: Concern about potential DNA binding or interference with polyamine metabolism.

  • Possible Cause: The bis-guanylhydrazone structure of this compound may lead to non-specific interactions with nucleic acids or interference with polyamine-related cellular processes.[2][3]

  • Troubleshooting Steps:

    • DNA Interaction Assay: Perform in vitro assays such as UV-visible spectroscopy, fluorescence spectroscopy with a DNA-intercalating dye (e.g., ethidium bromide), or circular dichroism to assess direct binding of this compound to DNA.[4][5]

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in a cellular context. A shift in the thermal stability of DNA-associated proteins or enzymes involved in polyamine metabolism upon this compound treatment could suggest an interaction.

    • Measure Polyamine Levels: Utilize HPLC or other analytical methods to quantify intracellular polyamine levels (e.g., putrescine, spermidine, spermine) in cells treated with this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target Profiling

This protocol provides a general framework for determining the IC50 of this compound against a panel of kinases using a luminescence-based assay (e.g., ADP-Glo™).

  • Reagents:

    • Recombinant kinase (e.g., Brk, c-Met, IGFR, LCK)

    • Kinase-specific substrate

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP at a concentration near the Km for each kinase

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

    • Add the recombinant kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

    • Luminescence is proportional to kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Assay for c-Met Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on c-Met signaling in a cellular context.[6][7]

  • Reagents:

    • Human cancer cell line with detectable c-Met expression (e.g., HT29, MKN-45).

    • Cell culture medium and supplements.

    • This compound.

    • Hepatocyte Growth Factor (HGF), the ligand for c-Met.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Antibodies for Western blotting: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., β-actin).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using the specified antibodies.

    • Quantify the band intensities to determine the effect of this compound on HGF-induced c-Met phosphorylation.

Visualizations

Off_Target_Signaling cluster_NSC109555 This compound cluster_Targets Molecular Targets cluster_Pathways Downstream Signaling Pathways NSC109555 This compound Chk2 Chk2 (On-Target) NSC109555->Chk2 Brk Brk NSC109555->Brk cMet c-Met NSC109555->cMet IGFR IGFR NSC109555->IGFR LCK LCK NSC109555->LCK DNA_Damage_Response DNA Damage Response Chk2->DNA_Damage_Response Cell_Proliferation Cell Proliferation & Survival Brk->Cell_Proliferation cMet->Cell_Proliferation Cell_Migration Cell Migration & Invasion cMet->Cell_Migration IGFR->Cell_Proliferation T_Cell_Signaling T-Cell Receptor Signaling LCK->T_Cell_Signaling

Figure 1: On- and off-target signaling of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Isolate_Cause Is the effect on-target or off-target? Start->Isolate_Cause Control_Exp Perform Control Experiments: - Structurally unrelated inhibitor - Dose-response analysis Isolate_Cause->Control_Exp Investigate On_Target Phenotype is likely on-target (Chk2-mediated) Off_Target Phenotype is likely off-target Investigate_Off_Targets Investigate specific off-targets: - Western blot for downstream signaling - Kinase panel screening Off_Target->Investigate_Off_Targets Control_Exp->On_Target Phenotype replicated Control_Exp->Off_Target Phenotype not replicated

Figure 2: A logical workflow for troubleshooting unexpected results.

References

NSC 109555 cytotoxicity in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 109555. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to support your research and experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway.[1][2] Its primary mechanism is to bind to the ATP-binding pocket of Chk2, preventing the phosphorylation of its downstream substrates.[2][3] This action effectively blocks the DNA damage-induced cell cycle checkpoints, particularly at the G2/M transition, which can lead to apoptosis in cancer cells, especially when combined with DNA damaging agents.[4][5]

Q2: Is this compound selectively cytotoxic to cancer cells over normal cells? A2: Published data primarily focuses on the potentiation of chemotherapy in cancer cell lines, and there is limited direct evidence comparing the single-agent cytotoxicity of this compound in cancer versus normal cells.[4] Generally, cancer cells with deficient p53 function are more reliant on the Chk kinases to arrest the cell cycle in response to DNA damage, suggesting a potential therapeutic window.[6] To determine the selectivity for your model system, it is crucial to perform parallel cytotoxicity assays on a cancer cell line and a relevant normal, non-transformed cell line (e.g., from the same tissue of origin).[7] The ratio of the IC50 in normal cells to the IC50 in cancer cells will determine the selectivity index.[7]

Q3: How does this compound affect the cell cycle and apoptosis? A3: As a Chk2 inhibitor, this compound abrogates the cell cycle arrest (typically at the S and G2/M phases) that is induced by DNA damage.[4][6] This forces cells with damaged DNA to enter mitosis, a process that often results in mitotic catastrophe and subsequent apoptosis.[8] While this compound may not be a potent inducer of apoptosis on its own, it has been shown to significantly enhance apoptosis when used in combination with chemotherapeutic agents like gemcitabine.[4] This enhancement is marked by increased cleavage of PARP, a key apoptotic marker.[4] this compound has also been reported to induce autophagy in L1210 leukemia cells.[1][9]

Q4: What are the known off-target effects of this compound? A4: this compound is highly selective for Chk2 over Chk1. However, it can inhibit other kinases at various concentrations. Its IC50 values against Brk, c-Met, IGFR, and LCK are 210 nM, 6,000 nM, 7,400 nM, and 7,100 nM, respectively.[1][9] Researchers should be aware of these potential off-target effects, especially when using the compound at higher concentrations.

Q5: How should I dissolve and store this compound? A5: this compound is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guide

Problem: I am not observing significant cytotoxicity with this compound as a single agent.

  • Possible Cause 1: Cell Line Resistance. Many cancer cells are not sensitive to Chk2 inhibition alone and require concurrent treatment with a DNA-damaging agent to induce cell death.[4]

    • Solution: Test this compound in combination with a genotoxic drug such as gemcitabine, cisplatin, or doxorubicin. The potentiation of cytotoxicity is a key characteristic of this inhibitor.[1][4]

  • Possible Cause 2: Insufficient Concentration or Duration. The effective concentration can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 20 µM) and extend the incubation time (e.g., 48, 72, or 96 hours) to determine the optimal conditions for your specific cell line.

Problem: My Western blot does not show a decrease in gemcitabine-induced Chk2 phosphorylation after co-treatment with this compound.

  • Possible Cause 1: Suboptimal Timing. The dynamics of Chk2 phosphorylation and its inhibition can be time-dependent.

    • Solution: Perform a time-course experiment. Gemcitabine-induced Chk2 phosphorylation can be evident as early as 6 hours and sustained for 48 hours.[4] Assess the effect of this compound at multiple time points within this window (e.g., 6, 12, 24 hours).

  • Possible Cause 2: Antibody Specificity. Ensure you are using validated antibodies for phosphorylated Chk2 (e.g., Thr68, Ser516) and total Chk2.

    • Solution: Check the antibody datasheet and run appropriate controls, such as treating cells with a DNA-damaging agent known to induce Chk2 phosphorylation as a positive control.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of this compound and provide a template for presenting cytotoxicity data.

Table 1: Kinase Inhibitory Profile of this compound

Target Kinase IC50 (nM) Assay Type Reference(s)
Chk2 200 Cell-Free Kinase Assay [1][9]
Chk2 (Histone H1) 240 In Vitro Phosphorylation [1][9]
Chk1 >10,000 Cell-Free Kinase Assay
Brk 210 Kinase Panel Screen [1][9]
c-Met 6,000 Kinase Panel Screen [1][9]
IGFR 7,400 Kinase Panel Screen [1][9]

| LCK | 7,100 | Kinase Panel Screen |[1][9] |

Table 2: Illustrative Example of Cytotoxicity Data Presentation (Note: The following IC50 values are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for their cell lines of interest.)

Cell Line Cell Type This compound IC50 (µM) This compound + Gemcitabine (10 nM) IC50 (µM) Selectivity Index (Normal/Cancer)
MIA PaCa-2 Pancreatic Cancer > 20 1.1 N/A
Panc-1 Pancreatic Cancer > 20 1.5 N/A

| hPSC | Normal Pancreatic Stellate | > 20 | 12.5 | 11.4 (vs. MIA PaCa-2) |

Detailed Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and co-treatment agent, if applicable) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Chk2 Pathway Activation

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Chk2 Thr68, anti-total Chk2, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Visualizations: Pathways and Workflows

Chk2_Signaling_Pathway cluster_nucleus Nucleus cluster_pathway Nucleus DNA_Damage DNA Damage (e.g., Gemcitabine) ATM ATM (Activated) DNA_Damage->ATM Chk2_inactive Chk2 (Inactive) ATM->Chk2_inactive phosphorylates Chk2_active p-Chk2 (Active) Chk2_inactive->Chk2_active Cdc25 Cdc25 (Phosphatase) Chk2_active->Cdc25 NSC109555 This compound NSC109555->Chk2_active inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates Cell_Cycle_Arrest G2/M Arrest Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes Cell_Cycle_Arrest->Mitosis blocks Apoptosis Apoptosis Mitosis->Apoptosis (Mitotic Catastrophe)

Caption: The Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments start Hypothesis: This compound sensitizes cancer cells to chemo cell_culture 1. Culture Cancer & Normal Cell Lines start->cell_culture dose_response 2. Dose-Response Assay (MTT) (Single Agent & Combination) cell_culture->dose_response ic50 3. Calculate IC50 & Selectivity Index dose_response->ic50 mechanism 4. Mechanistic Studies ic50->mechanism western Western Blot: p-Chk2, PARP Cleavage facs FACS Analysis: Cell Cycle & Apoptosis ros ROS Assay end Conclusion: Validate therapeutic potential western->end facs->end ros->end

Caption: Experimental workflow for evaluating the cytotoxicity and mechanism of this compound.

Logical_Relationship dna_damage DNA Damaging Agent (e.g., Gemcitabine) combine + dna_damage->combine chk2_inhibition This compound (Chk2 Inhibition) chk2_inhibition->combine abrogation Abrogation of G2/M Checkpoint combine->abrogation ros Increased ROS Production combine->ros mitotic_entry Forced Mitotic Entry with Damaged DNA abrogation->mitotic_entry outcome Synergistic Cytotoxicity & Apoptosis mitotic_entry->outcome ros->outcome

Caption: Logical flow of synergistic cytotoxicity with this compound and DNA damaging agents.

References

Technical Support Center: Optimizing NSC 109555 and Gemcitabine Synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of NSC 109555 and gemcitabine. The information is tailored for scientists and drug development professionals to navigate potential challenges in their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergy between this compound and gemcitabine?

A1: The synergistic anti-cancer effect of combining this compound and gemcitabine stems from their complementary mechanisms of action. Gemcitabine, a nucleoside analog, incorporates into DNA, leading to the stalling of DNA replication and the induction of DNA damage. This damage activates DNA damage response (DDR) pathways, including the checkpoint kinase 2 (Chk2) signaling cascade, as a survival mechanism for the cancer cells. This compound is a selective inhibitor of Chk2.[1][2] By inhibiting Chk2, this compound prevents the cancer cells from arresting the cell cycle to repair the gemcitabine-induced DNA damage. This disruption of the DDR pathway leads to an accumulation of DNA damage, increased production of reactive oxygen species (ROS), and ultimately, enhanced apoptotic cell death.[1][3][4]

Q2: In which cancer cell lines has the synergy between this compound and gemcitabine been observed?

A2: The synergistic effect of this combination has been notably demonstrated in various pancreatic adenocarcinoma cell lines, including MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3.[1]

Q3: What are the recommended starting concentrations for this compound and gemcitabine in in vitro synergy studies?

A3: Based on published studies, a common starting point for pancreatic cancer cell lines is 0.5 µM for gemcitabine and 5 µM for this compound.[1][5] However, it is crucial to perform a dose-response curve for each drug individually in your specific cell line to determine the IC50 values and then select a range of concentrations around the IC50 for combination studies.

Q4: How can I quantify the synergistic effect of the drug combination?

A4: The most common method to quantify drug synergy is by calculating the Combination Index (CI) using the Chou-Talalay method.[6][7] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][8] Software such as CompuSyn can be used to calculate CI values from dose-response data.

Troubleshooting Guides

Problem 1: Low or No Observed Synergy

Symptoms:

  • Combination Index (CI) values are close to or greater than 1.

  • The combination treatment does not show a significant increase in cell death compared to single-agent treatments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations Perform thorough dose-response experiments for each drug individually to determine their respective IC50 values in your cell line. Design your combination experiments using a matrix of concentrations above and below the IC50s.
Incorrect Dosing Schedule The sequence of drug administration can be critical. For this combination, co-incubation is a common starting point. However, consider sequential treatments, for example, pre-treating with gemcitabine to induce DNA damage before adding this compound.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to gemcitabine or may not rely heavily on the Chk2 pathway for DNA damage repair.[1][5][9][10] Consider using a different cell line or investigating alternative signaling pathways.
Drug Instability Ensure that both this compound and gemcitabine are properly stored and that fresh working solutions are prepared for each experiment. Gemcitabine solutions are generally stable at room temperature for 24 hours, but crystallization can occur at refrigerated temperatures.[11] this compound is typically dissolved in DMSO and should be stored at -20°C.[12]
Problem 2: Difficulty in Detecting Chk2 Pathway Inhibition

Symptoms:

  • No significant decrease in phosphorylated Chk2 (p-Chk2) levels upon treatment with this compound in gemcitabine-treated cells as measured by Western blot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Gemcitabine-Induced DNA Damage Confirm that gemcitabine treatment alone is sufficient to induce Chk2 phosphorylation. Perform a time-course and dose-response experiment with gemcitabine and probe for p-Chk2 (Thr68).[1]
Timing of Lysate Collection The peak of Chk2 phosphorylation may be transient. Collect cell lysates at various time points after gemcitabine and this compound treatment to identify the optimal window for observing Chk2 inhibition.
Western Blotting Issues Use high-quality, validated antibodies for both total Chk2 and p-Chk2. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. Optimize your Western blot protocol for the detection of phosphorylated proteins, including using appropriate blocking buffers (e.g., BSA instead of milk for some phospho-antibodies).[13][14][15]
This compound Inactivity Verify the activity of your this compound stock. If possible, use a positive control cell line where the inhibitor has a known effect.
Problem 3: Inconsistent Results in Apoptosis or ROS Assays

Symptoms:

  • High variability in Annexin V/PI staining or DCFH-DA fluorescence between replicates.

  • Unexpectedly high background signals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Staining Protocol For Annexin V/PI staining, ensure cells are handled gently to avoid mechanical membrane damage, which can lead to false positives. Use the recommended buffers and incubation times.[2][16][17] For ROS detection with DCFH-DA, protect cells from light after adding the probe and analyze them promptly, as the fluorescent signal can be transient.[12][18][19][20]
Cell Clumping Ensure a single-cell suspension before analysis by flow cytometry. Cell clumps can lead to inaccurate event counting and skewed results.
Instrument Settings Properly calibrate the flow cytometer and set appropriate compensation for multi-color experiments like Annexin V/PI to avoid spectral overlap.
Experimental Timing Apoptosis and ROS production are dynamic processes. Perform time-course experiments to capture the peak response to the drug combination.

Data Presentation

Table 1: Synergistic Effect of this compound and Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineGemcitabine (µM)This compound (µM)EffectReference
MIA PaCa-20.55Synergistic cytotoxicity[1]
CFPAC-1Not specifiedNot specifiedPotentiated cytotoxicity[1]
PANC-1Not specifiedNot specifiedPotentiated cytotoxicity[1]
BxPC-3Not specifiedNot specifiedPotentiated cytotoxicity[1]

Table 2: Combination Index (CI) Calculation and Interpretation

CI ValueInterpretation
< 1Synergy
= 1Additive Effect
> 1Antagonism

Note: Researchers should calculate their own CI values based on their experimental data.

Experimental Protocols

Clonogenic Survival Assay
  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of gemcitabine, this compound, or the combination. Include a vehicle-treated control.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Western Blot for p-Chk2
  • Cell Treatment and Lysis: Treat cells with gemcitabine and/or this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Chk2 (Thr68) overnight at 4°C. Subsequently, incubate with a primary antibody against total Chk2 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

ROS Detection using DCFH-DA
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the drug combination.

  • Probe Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Signal Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope.

Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment and Harvesting: Treat cells with the drug combination. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

Synergy_Mechanism Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage Chk2_Activation Chk2 Activation DNA_Damage->Chk2_Activation ROS Increased ROS DNA_Damage->ROS Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk2_Activation->Cell_Cycle_Arrest Chk2_Inhibition Chk2 Inhibition Apoptosis Increased Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition of this step leads to apoptosis NSC109555 This compound NSC109555->Chk2_Inhibition Chk2_Inhibition->Apoptosis ROS->Apoptosis

Mechanism of this compound and Gemcitabine Synergy.

Troubleshooting_Flowchart Start No/Low Synergy Observed Check_Concentrations Are drug concentrations optimized for your cell line? Start->Check_Concentrations Optimize_Dose Perform dose-response curves for each drug Check_Concentrations->Optimize_Dose No Check_Schedule Is the dosing schedule appropriate? Check_Concentrations->Check_Schedule Yes Optimize_Dose->Check_Schedule Test_Schedules Test co-incubation vs. sequential administration Check_Schedule->Test_Schedules No Check_Cell_Line Is the cell line resistant? Check_Schedule->Check_Cell_Line Yes Test_Schedules->Check_Cell_Line Evaluate_Resistance Investigate resistance mechanisms or switch cell lines Check_Cell_Line->Evaluate_Resistance Yes Check_Reagents Are drug stocks stable and freshly prepared? Check_Cell_Line->Check_Reagents No Evaluate_Resistance->Start Prepare_Fresh Prepare fresh drug solutions Check_Reagents->Prepare_Fresh No Successful_Synergy Synergy Observed Check_Reagents->Successful_Synergy Yes Prepare_Fresh->Start

Troubleshooting Flowchart for Low Synergy.

Western_Blot_Workflow Start Cell Treatment (Gemcitabine +/- this compound) Lysis Cell Lysis (with phosphatase inhibitors) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Chk2, anti-Chk2, loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental Workflow for Western Blot Analysis.

References

NSC 109555 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 109555. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential degradation and stability issues associated with this selective Chk2 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the compound in its solid form should be kept at -20°C, where it is reported to be stable for at least four years.[1][2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C and are generally stable for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits solubility in a variety of common laboratory solvents. The choice of solvent can impact the stability and effectiveness of the compound in your experiments. Below is a summary of its solubility in different solvents.

SolventSolubility
DMSO20 mg/mL
DMF2 mg/mL
Ethanol3 mg/mL
PBS (pH 7.2)10 mg/mL
Source: [1]

For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions, which are then further diluted in aqueous media.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: The stability of small molecules can be significantly influenced by the pH of the solution.[4][5][6] Although specific studies on the effect of pH on this compound are not published, compounds with functional groups susceptible to hydrolysis may degrade under acidic or basic conditions. It is advisable to maintain the pH of your experimental buffer within a physiological range (e.g., pH 7.2-7.4) unless your experimental design requires otherwise. If you must work outside of this range, consider performing a stability assessment of this compound under your specific conditions.

Q5: What are the signs that my this compound may have degraded?

A5: Degradation of this compound can lead to a loss of its inhibitory activity, resulting in inconsistent or unexpected experimental outcomes. Signs of degradation may include:

  • A decrease in the expected biological effect (e.g., reduced inhibition of Chk2 activity).

  • The appearance of new, unexpected peaks in analytical analyses such as HPLC or LC-MS.

  • A visible change in the color or clarity of the solution.

If you suspect degradation, it is recommended to use a fresh, properly stored aliquot of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected Chk2 inhibition in my assay.

Possible CauseRecommended Action
This compound Degradation Prepare fresh dilutions from a new, single-use aliquot of your stock solution. Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
Incorrect Concentration Verify the concentration of your stock solution and the final concentration in your assay. Use a calibrated method for concentration determination if possible.
Assay Conditions Ensure that the pH, temperature, and buffer components of your assay are optimal for both the enzyme and the inhibitor.

Issue 2: High variability between experimental replicates.

Possible CauseRecommended Action
Compound Precipitation Visually inspect your assay wells for any signs of precipitation. This compound has limited aqueous solubility, and high concentrations may lead to precipitation. Consider reducing the final concentration or using a different solvent system if compatible with your assay.
Incomplete Dissolution Ensure that the compound is fully dissolved in the stock solvent before further dilution into aqueous buffers. Gentle warming or vortexing may aid dissolution.
Adsorption to Plastics Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware where appropriate.

Issue 3: Appearance of unexpected peaks in HPLC/LC-MS analysis.

Possible CauseRecommended Action
Hydrolytic Degradation If working in aqueous buffers, especially at non-neutral pH, consider the possibility of hydrolysis. Analyze a sample of the compound in the buffer over time to monitor for the appearance of new peaks.
Oxidative Degradation Exposure to air and certain metal ions can promote oxidative degradation.[7][8][9] Prepare solutions fresh and consider degassing buffers if oxidative stress is a concern.
Photodegradation Protect your samples from light at all stages of the experiment, from stock solution preparation to final analysis.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials and store at -20°C.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired experimental buffer or cell culture medium to achieve the final working concentration.

    • Ensure thorough mixing after each dilution step.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 2: A General Workflow for Assessing Short-Term Stability of this compound

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental buffer (e.g., cell culture medium) at the final working concentration.

    • Prepare a control sample of the buffer without the compound.

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

    • Immediately analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of intact this compound.

  • Data Analysis:

    • Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement.

    • A significant decrease in the amount of this compound over time indicates instability under the tested conditions.

Visualizations

ATM-Chk2 Signaling Pathway

This compound is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response pathway. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2, which in turn phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[2][10][11][12][13][14][15][16][17]

ATM_Chk2_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Breaks ATM ATM (inactive) DSB->ATM activates ATM_active ATM (active) ATM->ATM_active Chk2 Chk2 (inactive) ATM_active->Chk2 phosphorylates Chk2_active Chk2 (active) Chk2->Chk2_active p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates (inhibits) BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest promotes arrest when inhibited DNARepair DNA Repair BRCA1->DNARepair NSC109555 This compound NSC109555->Chk2_active inhibits

Caption: ATM-Chk2 signaling pathway in response to DNA damage.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for investigating the stability of this compound under various experimental conditions.

Stability_Workflow start Start: Define Experimental Conditions (Buffer, Temperature, Light Exposure) prep_solution Prepare this compound Solution in Experimental Buffer start->prep_solution t0_analysis T=0 Analysis: Quantify this compound (e.g., HPLC, LC-MS) prep_solution->t0_analysis incubate Incubate Under Defined Conditions prep_solution->incubate time_points Collect Aliquots at Time Points (e.g., 2, 4, 8, 24h) incubate->time_points analysis Analyze Aliquots (HPLC, LC-MS) time_points->analysis compare Compare Results to T=0 analysis->compare decision Significant Degradation? compare->decision stable Conclusion: Stable Under Tested Conditions decision->stable No unstable Conclusion: Unstable Modify Experimental Protocol decision->unstable Yes

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: NSC 109555 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC 109555 in western blot experiments. The information is tailored to scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect protein signaling?

A1: this compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2] Chk2 is a crucial serine/threonine kinase in the DNA damage response pathway. Upon DNA damage, Chk2 is activated and phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, this compound can prevent these downstream signaling events. For instance, in pancreatic cancer cells, this compound has been shown to decrease the gemcitabine-induced phosphorylation of Chk2 at key residues like Threonine 68 (T68) and autophosphorylation at Serine 516 (S516).[1]

Q2: I am not seeing a decrease in phosphorylated Chk2 (p-Chk2) after this compound treatment in my western blot. What could be the issue?

A2: There are several potential reasons for this observation:

  • Suboptimal this compound Concentration or Treatment Time: Ensure you are using an effective concentration and treatment duration of this compound for your specific cell line. These parameters may need to be optimized.

  • Ineffective Induction of Chk2 Phosphorylation: this compound's inhibitory effect is best observed when Chk2 phosphorylation is induced. If you are not co-treating with a DNA-damaging agent (like gemcitabine or etoposide), the basal level of p-Chk2 might be too low to detect a significant decrease.

  • Issues with Antibody: The primary antibody against p-Chk2 may not be specific or sensitive enough. Verify the antibody's specificity and consider trying a different clone or manufacturer. Also, ensure the antibody is stored correctly and has not expired.

  • Problems with Sample Preparation: It is critical to inhibit endogenous phosphatases during cell lysis to preserve the phosphorylation status of your target protein. Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process.

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane, especially for higher molecular weight proteins like Chk2, can lead to weak or no signal. Confirm successful transfer by staining the membrane with Ponceau S before blocking.

Q3: My western blot shows multiple non-specific bands. How can I improve the specificity?

A3: Non-specific bands in a western blot can be addressed by optimizing several steps:

  • Blocking: Ensure you are using an appropriate blocking buffer. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background. The blocking time should also be optimized, typically 1 hour at room temperature or overnight at 4°C.

  • Antibody Concentration: The concentrations of both the primary and secondary antibodies should be optimized. High antibody concentrations can lead to non-specific binding.

  • Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies effectively.

  • Sample Overload: Loading too much protein onto the gel can cause non-specific antibody binding. Try reducing the amount of protein loaded per lane.

Q4: I am observing an increase in cleaved PARP signal after co-treatment with this compound and a DNA-damaging agent. Is this expected?

A4: Yes, this is an expected outcome. Poly (ADP-ribose) polymerase (PARP) is a key protein involved in DNA repair. During apoptosis, PARP is cleaved by caspases, and this cleavage is a hallmark of apoptosis.[3][4] By inhibiting the DNA damage response through Chk2, this compound can enhance the apoptotic effects of DNA-damaging agents, leading to increased caspase activity and consequently, more pronounced PARP cleavage.[4] An increase in the cleaved PARP fragment (typically around 89 kDa) on a western blot is indicative of enhanced apoptosis.

Troubleshooting Common Western Blot Issues

Problem Potential Cause Recommended Solution
No Signal or Weak Signal Inefficient protein transfer.Verify transfer with Ponceau S staining. For larger proteins like Chk2, consider a wet transfer overnight at 4°C.
Low abundance of target protein.Increase the amount of protein loaded per lane. Consider immunoprecipitation to enrich for your target protein.
Inactive primary or secondary antibody.Use fresh antibody dilutions and ensure proper storage. Test antibody on a positive control.
Insufficient exposure time.Increase the exposure time during signal detection.
High Background Inadequate blocking.Optimize blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) and duration.
Antibody concentration too high.Titrate primary and secondary antibody concentrations to find the optimal dilution.
Insufficient washing.Increase the number and duration of washes with TBST.
Uneven or "Smiling" Bands Gel polymerization issues.Ensure the gel is prepared with fresh reagents and polymerizes evenly.
Uneven heat distribution during electrophoresis.Run the gel at a lower voltage in a cold room or on ice.
Inconsistent Loading Control Inaccurate protein quantification.Use a reliable protein assay (e.g., BCA) to ensure equal protein loading.
Housekeeping protein expression varies with treatment.Validate your loading control to ensure its expression is stable across your experimental conditions. Consider total protein normalization as an alternative.

Data Presentation

The following table provides an illustrative summary of expected quantitative changes in p-Chk2 (T68) and cleaved PARP levels following treatment with a DNA-damaging agent (e.g., Gemcitabine) and/or this compound. The data is presented as fold change relative to the untreated control. Note: These values are for illustrative purposes to demonstrate expected trends and may not reflect actual experimental outcomes, which can vary based on cell line and experimental conditions.

Treatment Group p-Chk2 (T68) / Total Chk2 (Fold Change) Cleaved PARP / Total PARP (Fold Change)
Untreated Control1.01.0
This compound (5 µM)0.91.2
Gemcitabine (0.5 µM)4.53.0
Gemcitabine (0.5 µM) + this compound (5 µM)1.55.5

Experimental Protocols

Detailed Methodology for Western Blot Analysis of p-Chk2 and Cleaved PARP

This protocol outlines the key steps for treating cells with this compound and a DNA-damaging agent, followed by western blot analysis for phosphorylated Chk2 and cleaved PARP.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
  • Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent (e.g., Gemcitabine) for the predetermined duration. Include an untreated control and single-agent controls.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells twice with ice-cold PBS.
  • Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-40 µg) per lane of a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder.
  • Run the gel according to the manufacturer's instructions.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For p-Chk2, a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.

5. Immunoblotting:

  • After transfer, briefly wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
  • (Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
  • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Chk2 T68 or rabbit anti-cleaved PARP) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
  • Capture the chemiluminescent signal using a digital imager or X-ray film.
  • To probe for total protein or a loading control, the membrane can be stripped and re-probed.
  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the protein of interest to a loading control (e.g., β-actin or total protein).

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cell_culture Cell Culture & Treatment (this compound +/- DNA Damage Agent) lysis Cell Lysis (with Phosphatase/Protease Inhibitors) cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Boiling) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page Load Samples blocking Blocking (5% BSA in TBST) primary_ab Primary Antibody Incubation (e.g., anti-p-Chk2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis transfer Protein Transfer (PVDF Membrane) sds_page->transfer transfer->blocking

Caption: Experimental workflow for this compound western blot analysis.

Chk2_Signaling_Pathway cluster_downstream Downstream Effects dna_damage DNA Double-Strand Breaks (e.g., from Gemcitabine) atm_atr ATM / ATR Kinases dna_damage->atm_atr activates chk2 Chk2 atm_atr->chk2 phosphorylates nsc109555 This compound p_chk2 p-Chk2 (Active) nsc109555->p_chk2 inhibits chk2->p_chk2 activation cdc25 Cdc25 Phosphatases p_chk2->cdc25 inhibits p53 p53 p_chk2->p53 activates brca1 BRCA1 p_chk2->brca1 activates cell_cycle_arrest Cell Cycle Arrest cdc25->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis (e.g., PARP Cleavage) p53->apoptosis dna_repair DNA Repair brca1->dna_repair

Caption: The Chk2 signaling pathway in the DNA damage response.

References

Technical Support Center: Troubleshooting NSC 109555 Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are observing a lack of activity with NSC 109555 in their cell line.

Quick Troubleshooting Flowchart

If you are not observing the expected activity with this compound, follow this workflow to diagnose the potential issue.

start Start: this compound is inactive check_compound 1. Verify Compound Integrity - Confirm correct compound, storage, and handling. - Check for precipitation in media. start->check_compound check_protocol 2. Review Experimental Protocol - Is the concentration appropriate (e.g., 1-10 µM)? - Is the treatment duration sufficient? - Is the solvent concentration non-toxic? check_compound->check_protocol Compound OK inactive Conclusion: Inactivity likely due to cell-specific factors or poor permeability. check_compound->inactive Compound issue check_cell_line 3. Assess Cell Line Characteristics - Does the cell line express Chk2? - Is the DNA damage response pathway intact? - Is the cell line known to have high efflux pump activity? check_protocol->check_cell_line Protocol OK check_protocol->inactive Protocol issue positive_control 4. Run a Positive Control Experiment - Use a known Chk2 activator (e.g., DNA damaging agent) to confirm pathway activity. - Use a different, cell-permeable Chk2 inhibitor. check_cell_line->positive_control Cell line seems appropriate check_cell_line->inactive Cell line issue permeability_issue 5. Suspect Poor Cell Permeability - this compound is known to have poor cell permeability. - Consider using a cell-free assay. positive_control->permeability_issue Positive controls work positive_control->inactive Pathway is inactive permeability_issue->inactive

Caption: A troubleshooting workflow for diagnosing the inactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any effect from this compound in my cell-based assay. Is the compound faulty?

While it's always good practice to verify the integrity of your compound, it's important to know that this compound has been reported to be inactive in some cellular assays despite being a potent inhibitor of Chk2 in cell-free experiments.[1] This is thought to be due to its chemical properties, which may limit its ability to cross the cell membrane.[1]

Before concluding that the compound is faulty, consider the following troubleshooting steps:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your cell culture medium.[2][3] Prepare fresh dilutions for each experiment.

  • Storage: this compound should be stored at -20°C.[3] Improper storage can lead to degradation.

  • Experimental Controls: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not causing any cytotoxic effects.[2]

Q2: What are the known cellular activities of this compound?

This compound is an ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[3][4][5] It has been shown to:

  • Inhibit Chk2 autophosphorylation and phosphorylation of its substrate, histone H1, in vitro.[3][4]

  • Inhibit the growth of and induce autophagy in L1210 leukemia cells.[4]

  • Potentiate the cytotoxic effects of gemcitabine in pancreatic cancer cell lines.[4][6]

Table 1: In Vitro Activity of this compound

TargetAssay TypeIC50Reference
Chk2Cell-free kinase assay200 nM[4]
Chk2 (Histone H1 phosphorylation)In vitro240 nM[3][4]
Chk1Kinase assay> 10 µM[3]
Q3: Why might this compound be inactive in my specific cell line?

There are several cell line-dependent factors that could contribute to the lack of activity of this compound:

  • Poor Cell Permeability: Due to its chemical structure, this compound may not efficiently cross the cell membrane to reach its intracellular target, Chk2.[1] This is a primary suspected reason for its inactivity in some cellular contexts.

  • Low Chk2 Expression: Your cell line may not express Chk2 or may express it at very low levels. You can verify Chk2 expression by Western blot.

  • Inactive DNA Damage Response Pathway: this compound's effects are often observed in the context of DNA damage.[5][7][8] If the DNA damage response pathway is not activated, or if it is compromised in your cell line, the effects of Chk2 inhibition may not be apparent.

  • Efflux Pump Activity: Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules from the cell, preventing them from reaching their target.

  • Cellular Metabolism: Your cells may metabolize this compound into an inactive form.[2]

Q4: How does this compound work? What is the Chk2 signaling pathway?

This compound inhibits Chk2, a key kinase in the DNA damage response pathway. When DNA damage occurs, the ATM kinase is activated and in turn phosphorylates and activates Chk2. Activated Chk2 then phosphorylates several downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

cluster_nucleus Nucleus DNA_damage DNA Damage ATM ATM (activated) DNA_damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates for degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest promotes progression (when active) NSC_109555 This compound NSC_109555->Chk2

References

Technical Support Center: Overcoming Experimental Challenges with the Chk2 Inhibitor NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). While a powerful tool for in vitro kinase assays, the high polarity of this compound presents significant challenges in cellular and in vivo experimental models. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these limitations.

Understanding the Challenge: The High Polarity of this compound

This compound is a bis-guanylhydrazone compound, and the presence of two guanidinium groups gives it a high degree of polarity and a double positive charge at physiological pH.[1] This high polarity is the primary reason for its poor pharmacokinetic profile and lack of activity in cellular assays, despite its nanomolar potency against Chk2 in cell-free systems.[1] The highly charged and polar nature of the molecule hinders its ability to passively diffuse across the hydrophobic lipid bilayer of cell membranes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so potent in my kinase assay but shows no effect in my cell-based experiments?

A1: This is a common observation and is directly related to the high polarity of this compound. The molecule's two guanidinium groups make it highly charged and hydrophilic, preventing it from efficiently crossing the cell membrane to reach its intracellular target, Chk2.[1] Therefore, while it can effectively inhibit the isolated Chk2 enzyme in a biochemical assay, it cannot reach a sufficient intracellular concentration in whole-cell experiments.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its polar nature, this compound has poor solubility in many common organic solvents used for cell culture work. While specific solubility data is not widely published, highly polar, aprotic solvents are generally the best starting point. Based on the properties of similar compounds, the following solvents should be considered for creating stock solutions. It is crucial to perform small-scale solubility tests before preparing a large stock.

Q3: Are there any analogs of this compound with better cell permeability?

A3: Yes, the challenges with this compound's high polarity have led to the development of analogs with improved pharmacokinetic properties. For instance, research has focused on creating mono-guanidinohydrazines to reduce the overall charge and polarity of the molecule.[1] If you are not specifically required to use this compound, exploring these second-generation inhibitors might be a more viable path for cellular and in vivo studies.

Q4: Can I use a higher concentration of this compound in my cell-based assay to compensate for poor permeability?

A4: While tempting, simply increasing the concentration of this compound is often not a viable solution and can lead to misleading results. High concentrations of highly charged molecules can have off-target effects, including membrane disruption and interference with other cellular processes.[1] Furthermore, due to its poor solubility, you may encounter precipitation issues at higher concentrations. It is recommended to explore formulation and delivery strategies rather than escalating the dose.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with this compound in cellular assays.

Problem 1: No observable cellular activity (e.g., no change in cell cycle, no sensitization to DNA damaging agents).
Potential Cause Troubleshooting Step Expected Outcome
Poor cell permeability 1. Formulation with a permeabilizing agent: Co-administer this compound with a low concentration of a mild, non-ionic surfactant or a cell-penetrating peptide.Increased intracellular concentration of this compound, leading to observable downstream effects on the Chk2 pathway.
2. Liposomal encapsulation: Formulate this compound into liposomes to facilitate its entry into cells via endocytosis.Enhanced delivery of this compound into the cytoplasm.
Compound instability in media 1. Assess stability: Incubate this compound in your cell culture media for the duration of your experiment and analyze for degradation using HPLC.Determine if the compound is stable under your experimental conditions. If not, consider shorter incubation times or a more stable analog.
Incorrect experimental endpoint 1. Confirm target engagement: Use a downstream marker of Chk2 activity, such as the phosphorylation of a known Chk2 substrate, to confirm target engagement within the cell.Direct evidence that this compound is reaching and inhibiting its target, even if a broader cellular phenotype is not observed.
Problem 2: Compound precipitates in cell culture media.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility 1. Prepare a high-concentration stock in a suitable solvent: Use a highly polar aprotic solvent like DMSO or DMF to create a concentrated stock solution.The compound remains in solution at a high concentration, allowing for dilution into aqueous media without immediate precipitation.
2. Optimize final concentration: Determine the maximum concentration of this compound that remains soluble in your final cell culture media.A clear, precipitate-free experimental solution.
Interaction with media components 1. Test solubility in different media formulations: Some media components, such as serum proteins, can affect compound solubility. Test solubility in serum-free and different basal media.Identification of a media formulation that is compatible with your desired concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and cellular assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 2-3 minutes to aid in dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Chk2 Kinase Assay

Objective: To determine the IC50 of this compound against recombinant Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

  • ATP

  • Chk2 substrate (e.g., a peptide substrate with a phosphorylation-specific antibody for detection)

  • This compound stock solution

  • 96-well assay plate

  • Plate reader for detection (e.g., luminescence or fluorescence)

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant Chk2 enzyme and the Chk2 substrate to each well.

  • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for the recommended reaction time (e.g., 30-60 minutes).

  • Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).

  • Detect the phosphorylation of the substrate using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Chk2_Signaling_Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) NSC_109555 This compound NSC_109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest promotes progression (when active)

Caption: Simplified Chk2 signaling pathway in response to DNA damage and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Stock_Prep Prepare this compound Stock Solution Kinase_Assay Chk2 Kinase Assay Stock_Prep->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Formulation Formulate this compound (e.g., liposomes) IC50->Formulation Inform Cellular Concentration Range Cell_Treatment Treat Cells with Formulated this compound Formulation->Cell_Treatment Downstream_Analysis Analyze Downstream Chk2 Targets Cell_Treatment->Downstream_Analysis Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability

Caption: Recommended experimental workflow for characterizing this compound, from in vitro validation to cellular application.

References

Technical Support Center: NSC 109555 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Checkpoint Kinase 2 (Chk2) inhibitor, NSC 109555.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. By inhibiting Chk2, this compound can prevent cell cycle arrest and apoptosis that are normally induced by DNA damage, potentially sensitizing cancer cells to chemotherapy.

Q2: What is the typical IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for Chk2 is in the low nanomolar range, typically reported to be around 200-240 nM in cell-free kinase assays. However, the effective concentration in cell-based assays can vary depending on the cell line, experimental conditions, and the endpoint being measured.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for Chk2 over the related kinase Chk1, it may exhibit activity against other kinases at higher concentrations. Researchers should consider performing counter-screens or consulting kinase panel profiling data to assess potential off-target effects in their experimental system.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: Are there any known issues with the stability or solubility of this compound in cell culture media?

Like many small molecule inhibitors, the stability and solubility of this compound in aqueous solutions like cell culture media can be limited. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. If solubility issues are suspected, especially at higher concentrations, consider using a formulation with surfactants or other solubilizing agents, though these should be tested for their own effects on the cells.

Troubleshooting Guide for this compound Dose-Response Experiments

This guide addresses common issues encountered during dose-response experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Incomplete mixing of this compound dilutions- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Thoroughly mix each dilution before adding to the wells.
No dose-response curve or very weak effect - Incorrect concentration range- Inactive compound- Low Chk2 expression or activity in the chosen cell line- Insufficient incubation time- Perform a wider range of concentrations (e.g., from picomolar to high micromolar) in a preliminary experiment.- Verify the identity and purity of the this compound stock.- Confirm Chk2 expression and activity in your cell line using Western blot or a functional assay.- Optimize the incubation time based on the cell doubling time and the desired endpoint.
Steep or shallow dose-response curve - Assay window is too narrow or too broad- Compound precipitation at high concentrations- Off-target effects at high concentrations- Adjust the concentration range to better capture the full sigmoidal curve.- Visually inspect the wells for any signs of precipitation at high concentrations.- Consider the possibility of off-target effects and consult the literature or perform counter-screens.
Inconsistent IC50 values between experiments - Variation in cell passage number or health- Differences in reagent lots (e.g., serum, media)- Inconsistent incubation times or other experimental parameters- Use cells within a consistent and low passage number range.- Ensure cells are healthy and in the logarithmic growth phase.- Qualify new lots of critical reagents.- Maintain strict consistency in all experimental protocols.
Assay interference from this compound - As a bis-guanylhydrazone, this compound may have the potential to interfere with certain assay readouts (e.g., fluorescence, luminescence).- Run control experiments with this compound in the absence of cells or enzyme to check for direct effects on the assay signal.- If interference is observed, consider using an alternative assay with a different detection method.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
Chk2Cell-free kinase assay200--INVALID-LINK--
Chk2Cell-free kinase assay240--INVALID-LINK--
Chk1Cell-free kinase assay> 10,000--INVALID-LINK--

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is a representative method for determining the IC50 of this compound against recombinant Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., a peptide containing the Chk2 consensus sequence)

  • This compound

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphospecific antibody for ELISA, or reagents for luminescence-based ATP detection)

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase reaction buffer. A typical starting range would be from 1 µM down to 1 pM. Include a DMSO-only control.

  • Add inhibitor and enzyme: Add the this compound dilutions to the assay plate. Then, add the recombinant Chk2 enzyme to each well.

  • Initiate the kinase reaction: Add the Chk2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for Chk2.

  • Incubate: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Stop the reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-based assays).

  • Detection: Perform the detection step according to the chosen assay format (e.g., add detection reagents for luminescence or perform ELISA with a phosphospecific antibody).

  • Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a line with known Chk2 activity)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • Cell viability measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data analysis: Calculate the percent viability for each this compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

Chk2_Signaling_Pathway cluster_upstream Upstream Activation cluster_chk2 Chk2 Core cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active) (pThr68) Chk2_inactive->Chk2_active p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates for degradation Cdc25C Cdc25C Chk2_active->Cdc25C phosphorylates for inactivation BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest Cdc25C->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2_active inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Compound Prepare this compound Serial Dilutions Add_Compound Add this compound to Cells Prepare_Compound->Add_Compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 48-72h) Add_Compound->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read_Plate Read Plate Add_Reagent->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50/GI50 Plot_Data->Determine_IC50 Troubleshooting_Logic Start Inconsistent Dose-Response Curve Check_Variability High Inter-well Variability? Start->Check_Variability Check_Potency Low Potency / No Effect? Check_Variability->Check_Potency No Fix_Technique Review Pipetting, Seeding, and Mixing Techniques Check_Variability->Fix_Technique Yes Check_Curve_Shape Abnormal Curve Shape? Check_Potency->Check_Curve_Shape No Optimize_Concentration Optimize Concentration Range and Incubation Time Check_Potency->Optimize_Concentration Yes Verify_Reagents Verify Compound Activity and Cell Line Chk2 Status Check_Potency->Verify_Reagents Yes Investigate_Solubility Check for Compound Precipitation at High Concentrations Check_Curve_Shape->Investigate_Solubility Yes Consider_Off_Target Consider Off-Target Effects or Assay Interference Check_Curve_Shape->Consider_Off_Target Yes

Validation & Comparative

A Comparative Guide to NSC 109555 and Other Chk2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of kinase inhibitors is both vast and nuanced. This guide provides an objective comparison of NSC 109555 with other notable Checkpoint Kinase 2 (Chk2) inhibitors, supported by experimental data to inform strategic research decisions.

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[2] This function makes Chk2 an attractive target for therapeutic intervention, particularly in oncology, where its inhibition can sensitize cancer cells to DNA-damaging agents.

This guide focuses on this compound and compares its performance with other well-characterized Chk2 inhibitors, including the dual Chk1/Chk2 inhibitor AZD7762, the highly selective CCT241533, and the Chk1-selective inhibitor PF-00477736, which also exhibits activity against Chk2.

Performance Comparison of Chk2 Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the reported IC50 values for this compound and other selected Chk2 inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a truly direct comparison, these inhibitors should be evaluated side-by-side in the same assay.

InhibitorChk2 IC50/KiChk1 IC50Selectivity (Chk1/Chk2)Reference
This compound 200 nM (IC50)>10,000 nM (IC50)>50-fold--INVALID-LINK--
AZD7762 <10 nM (IC50)5 nM (IC50)~0.5-fold (dual inhibitor)[2]
CCT241533 3 nM (IC50)190 nM (IC50)63-fold[3][4]
PF-00477736 47 nM (Ki)0.49 nM (Ki)~0.01-fold (Chk1 selective)[5][6]

This compound emerges as a selective Chk2 inhibitor with a micromolar-range potency. In contrast, CCT241533 demonstrates significantly higher potency and good selectivity for Chk2 over Chk1. AZD7762 is a potent dual inhibitor of both Chk1 and Chk2. PF-00477736 , while primarily a Chk1 inhibitor, also shows activity against Chk2 in the nanomolar range.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for drug development. Below are representative protocols for key experiments used to evaluate Chk2 inhibitors.

In Vitro Chk2 Kinase Assay Protocol

This assay is designed to measure the enzymatic activity of Chk2 in the presence of an inhibitor.

  • Reaction Setup : Prepare a reaction mixture containing recombinant human Chk2 enzyme, a specific peptide substrate (e.g., CHKtide), and ATP in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. Include a control with solvent only.

  • Initiation and Incubation : Initiate the kinase reaction by adding a mixture of cold and radiolabeled ATP (e.g., γ-³²P-ATP). Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Termination and Detection : Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide.

  • Washing and Quantification : Wash the paper to remove unincorporated ATP. Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Chk2 Inhibition Assay (Chk2 Autophosphorylation)

This assay assesses the ability of an inhibitor to block Chk2 activity within a cellular context.

  • Cell Culture and Treatment : Culture a suitable human cancer cell line (e.g., U2OS) to sub-confluency. Pre-treat the cells with various concentrations of the Chk2 inhibitor for a specified time (e.g., 1 hour).

  • Induction of DNA Damage : Induce DNA damage by treating the cells with a DNA-damaging agent, such as etoposide or ionizing radiation, to activate the ATM-Chk2 pathway.

  • Cell Lysis : After a further incubation period, harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection : Probe the membrane with a primary antibody specific for the phosphorylated form of Chk2 (e.g., phospho-Chk2 Thr68). Also, probe for total Chk2 as a loading control.

  • Visualization and Quantification : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the level of Chk2 phosphorylation.

  • Data Analysis : Calculate the inhibition of Chk2 autophosphorylation at different inhibitor concentrations and determine the cellular IC50.

Visualizing the Chk2 Signaling Pathway and Experimental Workflow

To further aid in the understanding of Chk2's role and its inhibition, the following diagrams illustrate the Chk2 signaling pathway and a typical experimental workflow for evaluating Chk2 inhibitors.

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive monomer) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active dimer) Chk2_inactive->Chk2_active dimerization & autophosphorylation p53 p53 Chk2_active->p53 phosphorylates & stabilizes Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates & inhibits BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Lead Compound Cellular_Chk2_Inhibition Cellular Chk2 Autophosphorylation Assay Selectivity_Panel->Cellular_Chk2_Inhibition Promising Candidate Cell_Viability Cell Viability/Cytotoxicity Assay (in combination with DNA damaging agents) Cellular_Chk2_Inhibition->Cell_Viability Xenograft_Studies Xenograft Tumor Models (Efficacy Studies) Cell_Viability->Xenograft_Studies Validated Candidate

Caption: General experimental workflow for the evaluation of Chk2 inhibitors.

References

A Comparative Guide to NSC 109555 and Debromohymenialdisine: Potent Chk2 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Checkpoint kinase 2 (Chk2) inhibitors, NSC 109555 and debromohymenialdisine. The information presented is curated from experimental data to assist researchers in selecting the appropriate compound for their studies in oncology and cell cycle regulation.

At a Glance: Key Differences and Similarities

FeatureThis compoundDebromohymenialdisine
Primary Target Checkpoint kinase 2 (Chk2)Checkpoint kinase 2 (Chk2)
Potency (Chk2 IC50) ~200-240 nM[1]~3.5 µM[2][3]
Mechanism of Action ATP-competitive inhibitor of Chk2[1]Inhibitor of Chk1 and Chk2, leading to G2 checkpoint abrogation[2][3]
Cellular Effects Potentiates gemcitabine-induced cytotoxicity, enhances apoptosis, and reduces gemcitabine-induced Chk2 phosphorylation[1]Inhibits the G2 DNA damage checkpoint and exhibits moderate cytotoxicity[2][3]
Selectivity Selective for Chk2 over Chk1 and a panel of other kinases, though it does inhibit Brk, c-Met, IGFR, and LCK at higher concentrations[1]Inhibits both Chk1 (IC50 = 3 µM) and Chk2 (IC50 = 3.5 µM)[2][3]

Quantitative Data Summary

The following tables provide a structured overview of the reported inhibitory activities and cellular effects of this compound and debromohymenialdisine.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50Source
This compound Chk2200 nM (cell-free kinase assay)[1]
Chk2 (autophosphorylation)240 nM[1]
Chk1>10 µM (selective over Chk1)[1]
Brk210 nM[1]
c-Met6,000 nM[1]
IGFR7,400 nM[1]
LCK7,100 nM[1]
Debromohymenialdisine Chk23.5 µM[2][3]
Chk13 µM[2][3]
Table 2: Cellular Activity
CompoundCell LineAssayEffectConcentrationSource
This compound Pancreatic Cancer Cells (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3)Cytotoxicity (in combination with gemcitabine)Potentiates gemcitabine-induced cytotoxicity1,250 nM[1]
MIA PaCa-2Western BlotReduces gemcitabine-induced Chk2 phosphorylation1,250 nM[1]
MIA PaCa-2Apoptosis AssayEnhances gemcitabine-induced apoptosisNot specified[1]
Debromohymenialdisine MCF-7G2 Checkpoint InhibitionInhibits G2 checkpointIC50 = 8 µM[2][3]
MCF-7CytotoxicityModerate cytotoxicityIC50 = 25 µM[2][3]

Signaling Pathways and Mechanisms of Action

This compound and debromohymenialdisine both target the Chk2 kinase, a critical component of the DNA damage response (DDR) pathway. However, their selectivity and downstream consequences differ.

DNA Damage Response and Chk2 Activation

Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68, leading to Chk2 dimerization and full activation through autophosphorylation.[4] Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[4]

DNA_Damage_Response DNA Double-Strand Break DNA Double-Strand Break ATM ATM DNA Double-Strand Break->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active) Chk2_inactive->Chk2_active dimerization & autophosphorylation Downstream Downstream Targets (p53, Cdc25A, BRCA1) Chk2_active->Downstream phosphorylates Cellular_Response Cell Cycle Arrest DNA Repair Apoptosis Downstream->Cellular_Response

Figure 1: Simplified DNA Damage Response Pathway involving ATM and Chk2.
This compound: Potent and Selective Chk2 Inhibition

This compound acts as a potent and selective ATP-competitive inhibitor of Chk2.[1] By blocking the kinase activity of Chk2, it prevents the phosphorylation of downstream targets. In the context of cancer therapy, this inhibition can sensitize cancer cells to DNA-damaging agents like gemcitabine. The combination of gemcitabine-induced DNA damage and Chk2 inhibition leads to enhanced apoptotic cell death.[1]

NSC_109555_Pathway Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Chk2_active Chk2 (active) DNA_Damage->Chk2_active activates Apoptosis Enhanced Apoptosis Chk2_active->Apoptosis Cell_Survival Cell Survival Chk2_active->Cell_Survival promotes NSC_109555 This compound NSC_109555->Chk2_active inhibits NSC_109555->Apoptosis

Figure 2: Mechanism of this compound in sensitizing cancer cells to gemcitabine.
Debromohymenialdisine: Dual Chk1/Chk2 Inhibition and G2 Checkpoint Abrogation

Debromohymenialdisine inhibits both Chk1 and Chk2, key kinases in the DNA damage-induced G2 checkpoint.[2][3] By inhibiting these kinases, debromohymenialdisine prevents the cell cycle from arresting in the G2 phase in response to DNA damage, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.

Debromohymenialdisine_Pathway DNA_Damage DNA Damage Chk1_active Chk1 (active) DNA_Damage->Chk1_active activates Chk2_active Chk2 (active) DNA_Damage->Chk2_active activates G2_Arrest G2 Arrest Chk1_active->G2_Arrest induces Chk2_active->G2_Arrest induces Debromo Debromohymenialdisine Debromo->Chk1_active inhibits Debromo->Chk2_active inhibits Mitosis Mitosis G2_Arrest->Mitosis

Figure 3: Debromohymenialdisine abrogates the G2 checkpoint by inhibiting Chk1 and Chk2.

Experimental Protocols

Below are generalized protocols for key experiments cited in the literature for evaluating Chk2 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

Chk2 In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., a synthetic peptide)

  • ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound or debromohymenialdisine) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, Chk2 substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant Chk2 enzyme.

  • Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Prepare Reaction Mix (Buffer, Substrate, Inhibitor) Add_Enzyme Add Chk2 Enzyme Start->Add_Enzyme Add_ATP Add [γ-³²P]ATP Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash Wash Paper Spot_Paper->Wash Quantify Quantify Radioactivity Wash->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Figure 4: Workflow for a radioactive Chk2 in vitro kinase assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest (e.g., pancreatic cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (this compound or debromohymenialdisine) and/or other therapeutic agents (e.g., gemcitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds, alone or in combination with other drugs. Include vehicle-treated control wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by PARP Cleavage (Western Blot)

Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

Materials:

  • Cells of interest

  • Cell culture dishes

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-PARP antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Conclusion

Both this compound and debromohymenialdisine are valuable tools for investigating the role of Chk2 in the DNA damage response and cancer. This compound stands out for its higher potency and selectivity for Chk2, making it a more specific probe for this particular kinase. In contrast, debromohymenialdisine's dual inhibitory activity against both Chk1 and Chk2 may be advantageous in studies where broader inhibition of the G2 checkpoint is desired. The choice between these two compounds will ultimately depend on the specific research question and the experimental context. This guide provides the necessary data and methodological framework to inform this decision.

References

Validating Chk2 Inhibition by NSC 109555: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NSC 109555, a potent and selective Chk2 inhibitor, with other known inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in their evaluation and application of this compound.

Introduction to Chk2 and this compound

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor. It plays a pivotal role in the DNA damage response pathway, orchestrating cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity.[1] Activated in response to DNA double-strand breaks, Chk2 is a key mediator in the ATM-Chk2 signaling cascade.[2][3] Given its central role in cell cycle control, inhibitors of Chk2 are being investigated as potential therapeutic agents, particularly to sensitize cancer cells to DNA-damaging chemotherapies and radiation.[4]

This compound is a novel, ATP-competitive inhibitor of Chk2 identified through high-throughput screening.[5] It exhibits high potency and selectivity for Chk2, making it a valuable tool for studying Chk2-mediated signaling and a promising lead compound for cancer therapy development.[4][5]

The Chk2 Signaling Pathway

Upon DNA damage, particularly double-strand breaks, the ATM (ataxia telangiectasia mutated) kinase is activated. ATM then phosphorylates Chk2 on threonine 68 (Thr68), a crucial step for Chk2 activation.[3][6] Once activated, Chk2 phosphorylates a range of downstream substrates, including p53 and Cdc25 phosphatases. This phosphorylation cascade can lead to cell cycle arrest at G1/S, S, or G2/M phases to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis.[1][7]

Chk2_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 (Inactive) ATM->Chk2 phosphorylates (Thr68) Active_Chk2 Chk2-P (Active) p53 p53 Active_Chk2->p53 phosphorylates Cdc25 Cdc25A/C Active_Chk2->Cdc25 phosphorylates (inhibition) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25->Cell_Cycle_Arrest NSC_109555 This compound NSC_109555->Active_Chk2 inhibits

Caption: The ATM-Chk2 DNA damage response pathway.

Performance Comparison of Chk2 Inhibitors

This compound demonstrates high selectivity for Chk2 over other kinases, including the closely related Chk1.[8] This selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of Chk2 in cellular processes. The table below compares the in vitro potency of this compound with other known Chk2 inhibitors.

InhibitorTarget(s)IC₅₀ (Chk2)IC₅₀ (Chk1)Notes
This compound Chk2 240 nM [4][9]>10 µM [8][10]ATP-competitive, high selectivity. [5][8]
BML-277Chk215 nM[6][9]>10 µMHighly potent and selective ATP-competitive inhibitor.[4][6]
PV1019Chk224 - 138 nM[2][7]55 µM[7]An analog of this compound designed for improved cellular activity.[7]
DebromohymenialdisineChk1, Chk23.5 µM[3][8]3 µM[3][8]A marine sponge alkaloid that inhibits both Chk1 and Chk2.[8]

Supporting Experimental Data

Studies have shown that this compound can potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine in pancreatic cancer cell lines.[11] Co-treatment with this compound and gemcitabine resulted in a synergistic antitumor effect, accompanied by an increase in intracellular reactive oxygen species (ROS) and apoptotic cell death.[11] Furthermore, this compound was observed to specifically inhibit the gemcitabine-induced phosphorylation and autophosphorylation of Chk2, without affecting the phosphorylation of Chk1, ATM, or ATR.[11]

However, it is noteworthy that one study reported this compound to be inactive in cellular assays, which prompted the development of more cell-permeable analogs like PV1019.[12][13] Researchers should consider the specific cell lines and experimental conditions when evaluating its cellular efficacy.

Experimental Protocols and Workflows

Validating the inhibitory effect of this compound requires a combination of in vitro biochemical assays and cell-based functional assays.

Experimental_Workflow A Step 1: In Vitro Kinase Assay B Determine IC₅₀ (Biochemical Potency) A->B C Step 2: Cell-Based Assays D Cell Viability Assay (MTT) (Determine Cytotoxicity & GI₅₀) C->D E Western Blot Analysis (Confirm On-Target Effect) C->E F Analyze p-Chk2 (Thr68) and downstream targets E->F G Step 3: Synergy Studies H Combine this compound with DNA damaging agents G->H

Caption: Workflow for validating a Chk2 inhibitor.
Protocol 1: In Vitro Chk2 Kinase Inhibition Assay

This protocol is designed to determine the biochemical potency (IC₅₀) of this compound against recombinant Chk2 kinase.

Materials:

  • Recombinant human Chk2 protein

  • Chk2 substrate peptide (e.g., CHKtide)

  • This compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)

  • 96-well plates

  • Phosphorimager or scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO, then further dilute in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • Diluted this compound or vehicle control

    • Chk2 substrate peptide

    • Recombinant Chk2 enzyme.

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing a mix of cold and radiolabeled ATP).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Detect: Terminate the reaction (e.g., by adding EDTA or spotting onto P81 phosphocellulose paper). Wash away unreacted ATP.

  • Data Analysis: Quantify the amount of incorporated radiolabel using a phosphorimager or scintillation counter. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MIA PaCa-2)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound. Include wells for vehicle control (DMSO) and no-treatment control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[14]

Protocol 3: Western Blot for Chk2 Phosphorylation

This protocol confirms the on-target effect of this compound by measuring the phosphorylation status of Chk2 in cells.

Materials:

  • Cancer cell line

  • This compound

  • DNA damaging agent (e.g., gemcitabine, etoposide, or ionizing radiation) to induce Chk2 activation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total-Chk2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Induce DNA Damage: Add a DNA damaging agent or expose cells to IR and incubate for the appropriate time to induce Chk2 phosphorylation.

  • Protein Extraction: Harvest and lyse the cells. Determine protein concentration using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Re-probe the membrane with an antibody for total Chk2 to confirm equal protein loading. Compare the levels of phosphorylated Chk2 between treated and untreated samples.[14]

References

A Comparative Analysis of NSC 109555 and Alternative Chk2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the crystal structure, binding affinity, and inhibitory activity of NSC 109555 in comparison to other notable Chk2 inhibitors.

This guide provides a detailed comparison of the checkpoint kinase 2 (Chk2) inhibitor, this compound, with alternative compounds, offering researchers, scientists, and drug development professionals a thorough analysis of their respective biochemical and structural characteristics. The data presented herein is curated from publicly available research to facilitate informed decisions in the pursuit of novel cancer therapeutics.

Introduction to Chk2 Inhibition

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream substrates to induce cell cycle arrest, DNA repair, or apoptosis.[1][2] Given its critical function in maintaining genomic integrity, Chk2 has emerged as a compelling target for cancer therapy. The inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, representing a promising strategy for combination therapies.

This compound is a potent and selective inhibitor of Chk2, identified through high-throughput screening.[1] This guide delves into the structural analysis of its interaction with Chk2 and compares its inhibitory profile with that of other well-characterized Chk2 inhibitors.

Quantitative Comparison of Chk2 Inhibitors

The following table summarizes the key quantitative data for this compound and two alternative Chk2 inhibitors: CCT241533, a highly potent and selective inhibitor, and Debromohymenialdisine (DBH), a non-selective natural product.

InhibitorChk2 IC50Chk2 KiChk1 IC50Selectivity (Chk1/Chk2)PDB ID with Chk2
This compound 240 nM[1]Not Reported> 10 µM> 41-fold2W0J[3]
CCT241533 3 nM1.16 nM245 nM~82-foldNot Available
Debromohymenialdisine (DBH) 3.5 µM[1]Not Reported3 µM[1]~0.86-fold (non-selective)Not Available

Structural Insights from the this compound-Chk2 Complex

The crystal structure of this compound in complex with the catalytic domain of Chk2 (PDB ID: 2W0J) reveals that it is an ATP-competitive inhibitor, occupying the ATP-binding pocket.[1][3] The binding mode of this compound is distinct from that of other inhibitors like debromohymenialdisine.[1] A notable feature of the Chk2-NSC 109555 interface is the presence of a unique hydrophobic pocket in close proximity to the inhibitor, which presents an opportunity for the rational design of next-generation analogs with enhanced potency and selectivity.[1]

Chk2 Signaling Pathway and Experimental Workflow

To provide a broader context for the role of Chk2 and the methodologies used to study its inhibitors, the following diagrams illustrate the Chk2 signaling pathway and a typical experimental workflow for inhibitor characterization.

Chk2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM (activated) DNA_Damage->ATM activates Chk2 Chk2 (activated) ATM->Chk2 phosphorylates (Thr68) Cdc25A Cdc25A/C Chk2->Cdc25A inhibits p53 p53 Chk2->p53 stabilizes BRCA1 BRCA1 Chk2->BRCA1 activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) Cdc25A->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: The Chk2 signaling pathway is initiated by DNA double-strand breaks, leading to cell cycle arrest, DNA repair, or apoptosis.

Experimental_Workflow Start Start: Inhibitor Discovery/Design Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Ki Biochemical_Assay->Determine_IC50 Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Determine_IC50->Binding_Assay Determine_KD Determine KD Binding_Assay->Determine_KD Crystallography Co-crystallization with Chk2 Determine_KD->Crystallography Structure_Analysis Structural Analysis (Binding Mode) Crystallography->Structure_Analysis Cellular_Assays Cell-based Assays (e.g., Cell Viability) Structure_Analysis->Cellular_Assays End End: Lead Optimization Cellular_Assays->End

Caption: A typical experimental workflow for the characterization of a novel Chk2 inhibitor.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the characterization of Chk2 inhibitors.

Chk2 Kinase Assay (for IC50 Determination)

A widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against Chk2 is a kinase assay. This can be performed using various formats, such as a luminescence-based assay that measures ATP consumption or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Luminescence-based Kinase Assay (Example Protocol):

  • Reaction Setup: Prepare a reaction mixture containing recombinant Chk2 enzyme, a suitable substrate (e.g., a synthetic peptide derived from a known Chk2 substrate), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ATP Detection: Stop the reaction and add a reagent that detects the amount of remaining ATP. This is often a luciferase/luciferin-based system where the light output is proportional to the ATP concentration.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) (for KD and Ki Determination)

ITC is a powerful technique to directly measure the binding affinity (KD) and thermodynamics of an inhibitor binding to its target kinase. It can also be used to determine the inhibition constant (Ki) in the presence of a substrate.

General ITC Protocol:

  • Sample Preparation: Prepare a solution of purified Chk2 protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). Prepare a solution of the inhibitor in the same buffer to minimize heats of dilution. All solutions should be degassed.

  • Titration: Fill the ITC sample cell with the Chk2 solution and the injection syringe with the inhibitor solution. Perform a series of small injections of the inhibitor into the Chk2 solution while monitoring the heat change.

  • Data Analysis: The resulting data is a series of heat spikes for each injection. Integrating these peaks yields a binding isotherm, which can be fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which KD is calculated), and enthalpy of binding (ΔH). For Ki determination, the experiment is performed in the presence of a known concentration of ATP.

Surface Plasmon Resonance (SPR) (for KD and Kinetic Rate Constants)

SPR is a label-free technique used to measure the kinetics of binding interactions, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

General SPR Protocol:

  • Ligand Immobilization: Covalently immobilize purified Chk2 protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the inhibitor (analyte) over the sensor surface and a reference surface (without immobilized Chk2). The binding of the inhibitor to Chk2 causes a change in the refractive index at the surface, which is measured in real-time.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor from Chk2.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.

Conclusion

This comparative guide provides a foundational understanding of the biochemical and structural characteristics of this compound in the context of other Chk2 inhibitors. The quantitative data, pathway and workflow diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. The unique structural features of the this compound-Chk2 complex highlight opportunities for the structure-guided design of novel and more potent Chk2 inhibitors, which could ultimately lead to more effective cancer therapies.

References

NSC 109555: A Novel Chemotype for Selective Chk2 Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC 109555, a novel chemotype inhibitor of Checkpoint Kinase 2 (Chk2), with other known Chk2 inhibitors. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a detailed overview of the performance of this compound in relation to its alternatives, supported by experimental data.

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to induce cell cycle arrest, DNA repair, or apoptosis.[1][2] This central role in maintaining genomic integrity has made Chk2 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[3][4]

This compound has been identified as a potent and selective, ATP-competitive inhibitor of Chk2, representing a new chemical scaffold for the development of Chk2-targeted therapies.[3][5] This guide will delve into the specifics of its inhibitory profile and compare it with other compounds targeting Chk2.

Comparative Analysis of Chk2 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected Chk2 inhibitors. The data is presented to facilitate a clear comparison of their inhibitory activities against Chk2 and, where available, their selectivity over the related kinase Chk1.

InhibitorChemotypeChk2 IC50 (nM)Chk1 IC50 (nM)Ki (nM)Notes
This compound Bis-guanylhydrazone240[1][3][5]>10,000[5]-Selective, reversible, ATP-competitive
PV1019Indole-guanidinohydrazone24 - 138[2][6][7]15,730 - 55,000[8]-Derivative of this compound[2]
BML-2772-Arylbenzimidazole15[9][10]>15,000[10][11]37[3][9]Highly selective over Chk1 and Cdk1/B[10]
CCT241533Thiophenecarboxamide3[12][13]190 - 245[12][13]1.16[13][14]Potent and selective ATP-competitive inhibitor[12][14]
AZD7762Thiophenecarboxamide urea<10[4][15]5[4][16]3.6 (for Chk1)[17]Potent inhibitor of both Chk1 and Chk2[4][16]
DebromohymenialdisineMarine sponge alkaloid3,500[18][19]3,000[18][19]-Inhibits both Chk1 and Chk2[18]
RottlerinNatural product---Inhibits multiple kinases including PKCδ and CAM-KIII[20][21][22]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Chk2_Signaling_Pathway DSB DNA Double-Strand Breaks ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates & -inhibits Cdc25C Cdc25C Chk2->Cdc25C phosphorylates & -inhibits BRCA1 BRCA1 Chk2->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest promotes S-phase entry (inhibited by Chk2) Cdc25C->CellCycleArrest promotes G2/M transition (inhibited by Chk2) DNARepair DNA Repair BRCA1->DNARepair Inhibitor This compound & Other Inhibitors Inhibitor->Chk2 inhibits

Chk2 Signaling Pathway in DNA Damage Response.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation CompoundLibrary Compound Library (e.g., this compound) KinaseAssay In Vitro Chk2 Kinase Assay CompoundLibrary->KinaseAssay IC50 Determine IC50 KinaseAssay->IC50 SelectivityAssay Selectivity Profiling (e.g., vs. Chk1) IC50->SelectivityAssay InhibitorTreatment Treat with Inhibitor SelectivityAssay->InhibitorTreatment CellCulture Cancer Cell Lines DNADamage Induce DNA Damage (e.g., IR, Etoposide) CellCulture->DNADamage DNADamage->InhibitorTreatment WesternBlot Western Blot for p-Chk2 (Thr68) InhibitorTreatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT, SRB) InhibitorTreatment->CellViability

Workflow for Identification and Validation of Chk2 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the characterization of Chk2 inhibitors.

In Vitro Chk2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant Chk2.

Objective: To determine the IC50 value of an inhibitor against Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., synthetic peptide substrate like CHKtide, or a protein substrate like Histone H1)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper or other capture method for radioactive assays

  • Scintillation counter or luminescence plate reader for non-radioactive assays (e.g., ADP-Glo™)[23]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction well, combine the recombinant Chk2 enzyme, kinase assay buffer, and the substrate.

  • Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-45 minutes).[23]

  • Stop the reaction (e.g., by adding a high concentration of cold ATP or a stop solution).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter.[24] For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[23]

  • Calculate the percentage of Chk2 inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Chk2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block Chk2 activation within a cellular context.

Objective: To determine if an inhibitor can block the DNA damage-induced autophosphorylation of Chk2 at Threonine 68 (Thr68).

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Chk2 (Thr68) and mouse or rabbit anti-total Chk2.[25][26][27]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA-damaging agent or by exposing the cells to ionizing radiation.

  • Incubate for an appropriate time to allow for Chk2 activation (e.g., 1-5 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.[25][26]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like GAPDH.[26]

This guide provides a comparative overview of this compound as a novel Chk2 inhibitor. The presented data and protocols are intended to aid researchers in their evaluation and application of this and other Chk2 inhibitors in the pursuit of novel cancer therapeutics.

References

A Comparative Guide to NSC 109555: An Apoptosis Potentiator, Not a Direct Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of NSC 109555, clarifying its role in cell death pathways. Contrary to the notion of it being a direct apoptosis inducer, experimental evidence identifies this compound as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Its primary function in oncology research is to potentiate the apoptotic effects of DNA-damaging agents and radiation. This guide compares its mechanism to that of direct apoptosis inducers, provides detailed experimental protocols for validation, and visualizes the relevant biological pathways.

Mechanism of Action: this compound as a Chemo- and Radiosensitizer

Checkpoint Kinase 2 (Chk2) is a critical transducer kinase in the DNA Damage Response (DDR) pathway.[1] Upon sensing DNA double-strand breaks, the ATM kinase activates Chk2, which in turn phosphorylates a variety of substrates to initiate cell cycle arrest, facilitate DNA repair, or, if the damage is irreparable, trigger apoptosis.[2][3]

This compound functions by inhibiting Chk2.[4] In cancer cells treated with DNA-damaging agents (e.g., gemcitabine, camptothecin) or radiation, Chk2 inhibition by this compound abrogates the cell cycle checkpoints.[5][6] This forces the cells to proceed through mitosis with damaged DNA, leading to mitotic catastrophe and enhanced apoptosis. Therefore, this compound acts as a sensitizer, lowering the threshold for apoptosis induction by other agents. Additionally, some studies have noted that this compound can induce autophagy in certain cell lines.[7]

Comparison: this compound vs. Direct Apoptosis Inducers

To understand the unique role of this compound, it is essential to compare it with compounds that directly induce apoptosis. Staurosporine, a broad-spectrum protein kinase inhibitor, and ABT-737, a BH3 mimetic, are classic examples of direct inducers.

  • Staurosporine induces apoptosis in a wide range of cell types by inhibiting numerous kinases, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of caspases.[8][9][10]

  • ABT-737 is a small molecule that mimics the BH3 domain of pro-apoptotic proteins. It selectively binds to and inhibits anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w), releasing pro-apoptotic proteins like Bax and Bak to trigger mitochondrial outer membrane permeabilization and subsequent caspase activation.[11][12][13]

The following table summarizes the key differences between this compound and a representative direct apoptosis inducer, Staurosporine.

FeatureThis compoundStaurosporine (Direct Inducer)
Primary Target Checkpoint Kinase 2 (Chk2)[4]Broad-spectrum protein kinase inhibitor[9]
Mechanism of Action ATP-competitive inhibition of Chk2, abrogating DNA damage checkpoints.[4][5]Inhibition of multiple protein kinases, leading to direct activation of caspase cascades.[8]
Role in Apoptosis Potentiator/Sensitizer: Enhances apoptosis induced by DNA-damaging agents.[7]Direct Inducer: Initiates apoptosis as a standalone agent.[14]
Cellular Context Effective in combination with genotoxic stress (chemotherapy, radiation).[5]Effective as a single agent in a wide variety of cell lines.[10]
Primary Outcome Increased sensitivity to primary apoptotic stimulus, mitotic catastrophe.Induction of early and late-stage apoptosis.[14]
Other Known Effects Induces autophagy in some cell lines.[7]Can induce both caspase-dependent and -independent cell death.[10]

Signaling Pathway Visualization

The diagrams below, generated using Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow to confirm its activity.

NSC109555_Pathway cluster_0 DNA Damage Response cluster_1 Cell Fate Outcomes DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk2->CellCycleArrest promotes DNARepair DNA Repair Chk2->DNARepair promotes Apoptosis Apoptosis / Mitotic Catastrophe Chk2->Apoptosis promotes (if damage is severe) Chk2->Apoptosis Pathway with This compound NSC109555 This compound NSC109555->Chk2 inhibits CellCycleArrest->DNARepair Survival Cell Survival & Repair DNARepair->Survival

Caption: this compound inhibits Chk2, preventing cell cycle arrest and promoting apoptosis.

Experimental Protocols & Workflow

Protocol: Assessing Apoptosis Potentiation by Annexin V/PI Staining

This protocol details the use of flow cytometry to quantify the synergistic apoptotic effect of this compound when combined with a DNA-damaging chemotherapeutic agent, such as Gemcitabine.

1. Materials and Reagents:

  • Cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (dissolved in DMSO)

  • Gemcitabine (dissolved in sterile water or PBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[15]

  • Flow cytometer

2. Cell Preparation and Treatment:

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare four treatment groups in triplicate:

    • Vehicle Control: Treat with DMSO equivalent.

    • This compound only: Treat with the desired concentration of this compound.

    • Gemcitabine only: Treat with the desired concentration of Gemcitabine.

    • Combination: Treat with both this compound and Gemcitabine.

  • Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours).

3. Cell Harvesting and Staining:

  • For adherent cells: Aspirate the media (save it, as it contains floating apoptotic cells). Wash cells with PBS. Add Trypsin-EDTA to detach cells. Combine the detached cells with the saved media from the first step.

  • For suspension cells: Directly collect cells from the wells.

  • Centrifuge the cell suspensions at ~500 x g for 5 minutes. Discard the supernatant.

  • Wash the cell pellet twice with cold PBS.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Add 5 µL of Annexin V-FITC and 2-5 µL of PI to each 100 µL cell suspension.[15][16]

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube. Do not wash cells after this step.[16]

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

  • Set up appropriate controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only to establish compensation and gates.

  • Collect data for at least 10,000 events per sample.

  • Analyze the data to distinguish between four cell populations:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

5. Data Interpretation:

  • Quantify the percentage of cells in each quadrant for all treatment groups.

  • A synergistic effect is confirmed if the percentage of apoptotic cells (early + late) in the combination group is significantly greater than the sum of the percentages in the single-agent groups.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Groups (in Triplicate) cluster_staining 3. Staining & Analysis Start Seed Cells in 6-well Plates Incubate Incubate Overnight Start->Incubate Control Vehicle Control Incubate->Control Treat Cells NSC This compound Only Incubate->NSC Treat Cells Chemo Chemo Only (e.g., Gemcitabine) Incubate->Chemo Treat Cells Combo Combination (NSC + Chemo) Incubate->Combo Treat Cells Harvest Harvest & Wash Cells (24-72h post-treatment) Control->Harvest NSC->Harvest Chemo->Harvest Combo->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Data Quantify Apoptosis (Early & Late) Flow->Data End Confirm Synergistic Apoptosis Induction Data->End

References

Unveiling the Kinase Selectivity Profile of NSC 109555: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for both elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of NSC 109555, a potent Chk2 inhibitor, with other kinases, supported by experimental data and detailed methodologies.

This compound has been identified as a selective, ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Inhibition of Chk2 can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy. This guide delves into the specifics of this compound's interaction with its primary target and its broader kinome profile.

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of kinases, revealing a high degree of selectivity for its primary target, Chk2. The following table summarizes the quantitative data from these profiling studies, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (nM)Kinase Family
Chk2 200 Serine/Threonine Kinase
Chk1>10,000Serine/Threonine Kinase
Brk210Tyrosine Kinase
c-Met6,000Tyrosine Kinase
IGFR7,400Tyrosine Kinase
LCK7,100Tyrosine Kinase

Data sourced from in vitro kinase assays.

As the data illustrates, this compound exhibits potent inhibition of Chk2 with an IC50 value of 200 nM. In contrast, its activity against the closely related kinase Chk1 is significantly lower, with an IC50 value exceeding 10,000 nM, highlighting its selectivity. While primarily targeting Chk2, this compound also demonstrates inhibitory activity against several tyrosine kinases, including Brk, c-Met, IGF-1R (IGFR), and LCK, albeit at substantially higher concentrations.

Experimental Protocols

The determination of the kinase inhibitory activity of this compound was performed using in vitro kinase assays. The following is a detailed methodology based on the key experiments cited.

In Vitro Chk2 Kinase Assay

The inhibitory effect of this compound on Chk2 activity was measured using a fluorescence-based assay. This assay quantifies the phosphorylation of a specific substrate by Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Fluorescently labeled Chk2 substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • A reaction mixture containing the Chk2 enzyme, the fluorescent substrate peptide, and the kinase assay buffer was prepared.

  • This compound was serially diluted to various concentrations and added to the wells of the 96-well plate. Control wells contained DMSO without the inhibitor.

  • The kinase reaction was initiated by the addition of ATP to each well.

  • The plate was incubated at 30°C for a specified period to allow the phosphorylation reaction to proceed.

  • The reaction was stopped, and the degree of substrate phosphorylation was measured using a fluorescence plate reader.

  • The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The experimental workflow for determining kinase inhibition is illustrated in the following diagram:

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, Buffer) mix Combine Reagents and Inhibitor in Plate prep_reagents->mix prep_inhibitor Serially Dilute This compound prep_inhibitor->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop measure Measure Fluorescence stop->measure calculate Calculate IC50 Value measure->calculate G Simplified Chk2 Signaling Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 activates p53 p53 Chk2->p53 phosphorylates Cdc25 Cdc25 Chk2->Cdc25 phosphorylates BRCA1 BRCA1 Chk2->BRCA1 phosphorylates NSC109555 This compound NSC109555->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest Cdc25->CellCycleArrest leads to DNARepair DNA Repair BRCA1->DNARepair G General Tyrosine Kinase Signaling cluster_receptor Receptor Tyrosine Kinases (c-Met, IGF-1R) cluster_non_receptor Non-Receptor Tyrosine Kinases (Brk, Lck) Ligand Ligand (e.g., HGF, IGF-1) Receptor Receptor Dimerization & Autophosphorylation Ligand->Receptor Downstream Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Upstream Upstream Signals NR_Kinase Kinase Activation Upstream->NR_Kinase NR_Kinase->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

References

Unveiling the Double-Edged Sword: A Comparative Analysis of the Chk2 Inhibitor NSC 109555 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with improved efficacy and minimal off-target effects is a continuous endeavor. NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), has emerged as a molecule of interest in preclinical cancer research. This guide provides a comprehensive comparison of the efficacy of this compound in different cancer types, supported by available experimental data, and contrasts its performance with alternative Chk2 inhibitors and standard-of-care treatments.

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Its activation, in response to genomic stress, can lead to cell cycle arrest, DNA repair, or apoptosis. In cancer cells, where DNA damage is a common feature, the Chk2 pathway is often dysregulated, making it an attractive target for therapeutic intervention. This compound has been identified as a selective inhibitor of Chk2, with a reported half-maximal inhibitory concentration (IC50) in the range of 200-240 nM in cell-free kinase assays.[1][2]

Efficacy in Hematological Malignancies: A Focus on Leukemia

Table 1: Comparison of Chk2 Inhibitors and Standard of Care in Leukemia

Treatment OptionMechanism of ActionEfficacy Data (Leukemia)
This compound Selective Chk2 inhibitorInduces autophagy in L1210 leukemia cells.[3] Specific IC50 values in various leukemia cell lines require further investigation.
BML-277 Selective Chk2 inhibitorIC50 of 15 nM in a cell-free assay.[3]
PF-0477736 Chk1/Chk2 inhibitorHas been evaluated in clinical trials for solid tumors in combination with gemcitabine.[4] Its specific efficacy in leukemia requires further study.
Standard Chemotherapy (e.g., Cytarabine, Anthracyclines) DNA damaging agentsForms the backbone of treatment for most acute leukemias.
Targeted Therapy (e.g., Tyrosine Kinase Inhibitors for CML) Inhibits specific oncogenic driversHigh response rates in specific leukemia subtypes.

Potentiating Chemotherapy in Solid Tumors: The Case of Pancreatic Cancer

A significant area of investigation for this compound has been its role in sensitizing cancer cells to conventional chemotherapy. In pancreatic cancer, a malignancy known for its resistance to treatment, this compound has demonstrated the ability to potentiate the cytotoxic effects of gemcitabine, a standard-of-care chemotherapeutic agent.[3] This synergistic effect is attributed to the inhibition of Chk2-mediated DNA damage repair, thereby preventing cancer cells from recovering from gemcitabine-induced DNA damage.

While in vivo efficacy data for this compound in pancreatic cancer xenograft models is not extensively published, the in vitro findings provide a strong rationale for further preclinical development.

Table 2: Comparison of this compound and Other Therapies in Pancreatic Cancer

Treatment OptionMechanism of ActionEfficacy Data (Pancreatic Cancer)
This compound + Gemcitabine Chk2 inhibition + DNA synthesis inhibitionPotentiates gemcitabine-induced cytotoxicity in pancreatic cancer cell lines.[3]
AZD7762 + Gemcitabine Chk1/Chk2 inhibitor + DNA synthesis inhibitionShowed anti-tumor activity in pancreatic cancer xenograft models.[1][5] Development was halted due to cardiac toxicity.[6][7]
Gemcitabine (monotherapy) Nucleoside analog, inhibits DNA synthesisA standard first-line treatment for pancreatic cancer.
FOLFIRINOX Combination chemotherapy regimenA standard first-line treatment for patients with good performance status.

The Chk2 Signaling Pathway and the Mechanism of this compound

The following diagram illustrates the DNA damage response pathway and the point of intervention for this compound.

DNA_Damage_Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk2 Chk2 ATM_ATR->Chk2 Activation p53 p53 Chk2->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis NSC_109555 This compound NSC_109555->Chk2 Inhibition

Caption: Simplified Chk2 signaling pathway in response to DNA damage.

Experimental Workflow for Evaluating Chk2 Inhibitors

The evaluation of Chk2 inhibitors like this compound typically follows a standardized preclinical workflow.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Kinase_Assay Cell-Free Kinase Assay (IC50 Determination) Cell_Viability Cancer Cell Line Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for p-Chk2) Cell_Viability->Mechanism_Studies Xenograft Xenograft Models (Tumor Growth Inhibition) Mechanism_Studies->Xenograft Toxicity Toxicity Studies (Maximum Tolerated Dose) Xenograft->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Toxicity->PK_PD

Caption: A typical preclinical experimental workflow for Chk2 inhibitors.

Detailed Experimental Protocols

Cell-Free Chk2 Kinase Assay (Adapted from Jobson et al., 2007) [8]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 1 mM Na3VO4, and 2 mM DTT.

  • Enzyme and Substrate Addition: Add recombinant Chk2 enzyme and a suitable substrate (e.g., CHKtide peptide) to the reaction buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP (final concentration of 10 µM).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a filter-binding assay.

  • IC50 Calculation: Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of Chk2 activity, by plotting the percentage of inhibition against the inhibitor concentration.

Pancreatic Cancer Cell Viability Assay (Adapted from Duong et al., 2013)

  • Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, gemcitabine, or a combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment condition.

Limitations and Future Directions

Despite its promising preclinical profile, it is important to note that one study has reported this compound to be inactive in cellular assays, potentially due to poor cell permeability or other pharmacokinetic challenges.[9] Furthermore, another report indicated potential toxic effects in animal studies at higher concentrations. These findings underscore the need for further optimization of the chemical structure of this compound to improve its drug-like properties.

The development of Chk2 inhibitors has been challenging, with some candidates like AZD7762 being discontinued due to off-target toxicities.[6][7] This highlights the importance of thorough preclinical safety and selectivity profiling.

Future research should focus on:

  • Comprehensive IC50 profiling: Determining the IC50 values of this compound across a wider range of leukemia and pancreatic cancer cell lines.

  • In vivo efficacy studies: Conducting robust in vivo studies using xenograft and patient-derived xenograft (PDX) models to validate the in vitro findings and assess the therapeutic window.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to guide dose and schedule optimization.

  • Combination therapies: Exploring the synergistic potential of this compound with other DNA-damaging agents and targeted therapies.

  • Structural optimization: Modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

References

NSC 109555: A Comparative Review of a Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NSC 109555 has emerged as a significant tool in cancer research due to its selective inhibition of Checkpoint Kinase 2 (Chk2), a crucial component of the DNA damage response pathway. This guide provides a comprehensive review of the existing literature on this compound, objectively comparing its performance with other alternatives and presenting supporting experimental data.

Performance and Selectivity

This compound is an ATP-competitive inhibitor of Chk2 with a reported IC50 of approximately 200-240 nM in cell-free kinase assays.[1][2] Its selectivity for Chk2 over the related kinase Chk1 is a key feature, with a reported IC50 for Chk1 being greater than 10 µM.[1][2] This high selectivity makes this compound a valuable probe for dissecting the specific roles of Chk2 in cellular processes.

KinaseIC50 (nM)Reference
Chk2 200 - 240 [1][2]
Chk1>10,000[1][2]
Brk210[1]
c-Met6,000[1]
IGFR7,400[1]
LCK7,100[1]

Synergistic Effects with Chemotherapy in Pancreatic Cancer

A significant area of investigation for this compound has been its potential to enhance the efficacy of existing chemotherapeutic agents. In pancreatic cancer cells, this compound has been shown to potentiate the cytotoxic effects of gemcitabine.[1] Studies by Duong et al. (2013) demonstrated that the combination of this compound and gemcitabine leads to enhanced apoptotic cell death and a reduction in cell viability compared to either agent alone.[1]

The combination treatment was also associated with a decrease in gemcitabine-induced Chk2 phosphorylation and an increase in the production of reactive oxygen species (ROS).[1]

Induction of Autophagy in Leukemia Cells

Early studies on this compound, also referred to as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), revealed its ability to induce autophagy in L1210 leukemia cells.[1] Research by Mikles-Robertson et al. (1980) described the morphological changes consistent with autophagy in these cells upon treatment with the compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation.

Chk2 Kinase Inhibition Assay (Based on Jobson et al., 2007)

The inhibitory activity of this compound on Chk2 kinase is typically determined using a fluorescence polarization-based assay. This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant Chk2 enzyme, a fluorescently labeled peptide substrate (e.g., a peptide derived from Cdc25C), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. A DMSO control is used as a reference.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence polarization. The degree of phosphorylation is inversely proportional to the fluorescence polarization signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Clonogenic Assays for Gemcitabine Combination (Based on Duong et al., 2013)

MTT Assay for Cell Viability:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with gemcitabine alone, this compound alone, or a combination of both at various concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and generate dose-response curves to determine IC50 values.

Clonogenic Assay for Long-Term Survival:

  • Cell Seeding: Seed a low density of pancreatic cancer cells in 6-well plates.

  • Treatment: Treat the cells with gemcitabine alone, this compound alone, or a combination of both for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Colony Formation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution like methanol and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Autophagy Induction in L1210 Leukemia Cells (Based on Mikles-Robertson et al., 1980)

The induction of autophagy by this compound in L1210 leukemia cells is primarily assessed through morphological examination using transmission electron microscopy (TEM).

Protocol:

  • Cell Culture and Treatment: Culture L1210 leukemia cells in suspension and treat them with this compound at a concentration known to induce autophagy for a specific time.

  • Cell Fixation: Harvest the cells and fix them using a standard electron microscopy fixative, such as a solution containing glutaraldehyde and paraformaldehyde.

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by dehydration through a graded series of ethanol and embedding in a resin.

  • Ultrathin Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.

  • Staining and Imaging: Stain the sections with uranyl acetate and lead citrate and examine them under a transmission electron microscope.

  • Analysis: Look for characteristic ultrastructural features of autophagy, such as the presence of double-membraned autophagosomes containing cytoplasmic components and organelles.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Chk2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Chk2 Activation and Inhibition cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (promotes degradation) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates NSC109555 This compound NSC109555->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) Cdc25A->CellCycleArrest degradation leads to DNARepair DNA Repair BRCA1->DNARepair

Simplified Chk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Gemcitabine cluster_setup Cell Culture and Treatment cluster_assays Viability and Survival Assays cluster_analysis Data Analysis Seed_Cells Seed Pancreatic Cancer Cells Treat_Cells Treat with Gemcitabine +/- this compound Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Short-term Viability) Treat_Cells->MTT_Assay Clonogenic_Assay Clonogenic Assay (Long-term Survival) Treat_Cells->Clonogenic_Assay Calculate_Viability Calculate % Viability MTT_Assay->Calculate_Viability Calculate_SF Calculate Surviving Fraction Clonogenic_Assay->Calculate_SF Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Compare_Effects Compare Single vs. Combination Treatment Calculate_SF->Compare_Effects Determine_IC50->Compare_Effects

Workflow for assessing the synergistic effects of this compound and gemcitabine.

Logical_Relationship_Autophagy NSC109555 This compound Treatment L1210_Cells L1210 Leukemia Cells NSC109555->L1210_Cells is applied to Autophagy_Induction Induction of Autophagy L1210_Cells->Autophagy_Induction undergoes Morphological_Changes Morphological Changes (e.g., Autophagosome Formation) Autophagy_Induction->Morphological_Changes is characterized by Cellular_Response Cellular Response (e.g., Cell Death) Autophagy_Induction->Cellular_Response leads to

Logical relationship of this compound inducing autophagy in L1210 leukemia cells.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The following document provides essential guidance on the safe and proper disposal of NSC 109555, a compound identified as toxic if swallowed and with the potential to cause genetic defects. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively handling this compound.

I. Understanding the Hazards

This compound is classified with acute oral toxicity (Category 3) and germ cell mutagenicity (Category 1B). Due to these significant health risks, all handling and disposal must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.

II. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Protective gloves: Chemical-resistant gloves are essential.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye protection: Safety glasses or goggles are required.

  • Face protection: A face shield may be necessary depending on the scale of handling.

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant . This ensures that the hazardous material is managed and neutralized in a controlled and environmentally responsible manner.

Step 1: Waste Segregation and Collection

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.

  • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container must be clearly marked with the chemical name ("this compound") and relevant hazard symbols.

Step 2: Secure Storage

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be locked to prevent unauthorized access.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 4: Documentation

  • Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal facility. This documentation is crucial for regulatory compliance and laboratory safety audits.

IV. Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth.

  • If Exposed or Concerned: Seek medical advice or attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Spills: Prevent the product from entering drains. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.

V. Chemical and Physical Properties Summary

For reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Melting Point260 °C (500 °F) - decomposes
Log Pow (n-octanol/water)1.5 at 20 °C (68 °F)

Bioaccumulation is not expected based on the Log Pow value.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Full PPE (Gloves, Gown, Eye Protection) A->B C Segregate Waste into a Designated, Labeled Container B->C D Seal Container Securely C->D E Store in a Locked, Secure Location D->E F Contact Environmental Health & Safety (EHS) or Contractor E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for Professional Pickup G->H I Document Waste Transfer H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NSC 109555

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound, a potent and selective inhibitor of Checkpoint kinase 2 (Chk2). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. The recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

In cases of potential significant exposure or generation of aerosols, additional respiratory protection may be necessary.

Hazard Identification and First Aid

While a comprehensive toxicological profile for this compound is not fully established, it should be handled with care as a potentially hazardous substance.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Rinse mouth with water and consult a physician.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₂₄N₁₀O
Molecular Weight 424.5 g/mol
CAS Number 15427-93-7
Appearance Solid
Solubility Soluble in DMSO
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust formation and inhalation.

  • Use in a well-ventilated area.

Storage:

  • Store in a tightly closed container.

  • Recommended storage temperature is -20°C.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Accidental Release Measures

In the event of a spill:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Handling this compound

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G A 1. Risk Assessment B 2. Prepare Engineering Controls (e.g., Fume Hood) A->B C 3. Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) B->C D 4. Weigh and Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area E->F G 7. Dispose of Waste F->G H 8. Doff and Dispose of PPE G->H

Workflow for handling this compound.

This compound as a Chk2 Inhibitor in the DNA Damage Response Pathway

This compound is an ATP-competitive inhibitor of Chk2, a key protein kinase in the DNA damage response pathway.[1] The diagram below illustrates its mechanism of action.

G cluster_0 Upstream Activation cluster_1 Downstream Effects A DNA Damage B ATM/ATR Kinases (Activated) A->B C Chk2 (Phosphorylated and Activated) B->C E Cell Cycle Arrest C->E F DNA Repair C->F G Apoptosis C->G D This compound D->C Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC 109555
Reactant of Route 2
Reactant of Route 2
NSC 109555

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。